molecular formula C10H5BrN2 B1394144 8-Bromoquinoline-4-carbonitrile CAS No. 1190315-89-9

8-Bromoquinoline-4-carbonitrile

Cat. No.: B1394144
CAS No.: 1190315-89-9
M. Wt: 233.06 g/mol
InChI Key: UCDBLYHPJMMFMY-UHFFFAOYSA-N
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Description

8-Bromoquinoline-4-carbonitrile (CAS 1190315-89-9) is a brominated quinoline derivative of high interest in chemical and pharmaceutical research. With the molecular formula C₁₀H₅BrN₂ and a molecular weight of 233.06 g/mol , this compound serves as a crucial synthetic building block. Its structure, featuring a bromine atom and a carbonitrile group on the quinoline ring, makes it a versatile precursor for constructing more complex molecules through various coupling and functional group transformation reactions . This compound is prominently featured in advanced research, including its use in the synthesis of thioether-piperidinyl orexin receptor antagonists, as documented in international patents . Its primary research value lies in medicinal chemistry, where it is used to develop new drug candidates and bioactive substances . Furthermore, the quinoline core suggests potential applications in material science, particularly in the development of fluorescent compounds or organic electronic materials due to its interesting photophysical properties . For research purposes only. Not intended for human or veterinary diagnostic or therapeutic uses. Store in a cool, dry place at 2-8°C, sealed and protected from moisture .

Properties

IUPAC Name

8-bromoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-9-3-1-2-8-7(6-12)4-5-13-10(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDBLYHPJMMFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676539
Record name 8-Bromoquinoline-4-carbonitrile
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Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190315-89-9
Record name 8-Bromo-4-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190315-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromoquinoline-4-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 8-Bromoquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

8-Bromoquinoline-4-carbonitrile is a critical heterocyclic scaffold employed primarily in the development of kinase inhibitors and DNA-intercalating agents.[1][2] As a halogenated quinoline nitrile, it serves as a bifunctional building block: the nitrile group at C4 provides a gateway to amides, amines, and carboxylic acids (common pharmacophores), while the bromine atom at C8 allows for orthogonal cross-coupling reactions (Suzuki, Buchwald-Hartwig) to expand structural diversity.[1]

This guide details the physicochemical properties, validated synthesis protocols, and analytical logic required to utilize this compound in high-stakes drug discovery environments.

Physicochemical Data Matrix[1][2][3]
ParameterValueTechnical Note
IUPAC Name 8-Bromoquinoline-4-carbonitrile
Molecular Formula C₁₀H₅BrN₂
Average Molecular Weight 233.07 g/mol Used for stoichiometry calculations.[1][2][3]
Monoisotopic Mass 231.9636 Da (⁷⁹Br)Primary peak in High-Res MS.[1][2]
Isotopic Pattern 1:1 doublet (M:M+2)Distinctive signature of mono-brominated species.[1][2]
LogP (Predicted) ~2.8 - 3.1Lipophilic; likely requires DMSO/MeOH for stock solutions.[1]
H-Bond Donors/Acceptors 0 / 2Nitrile N and Quinoline N are acceptors.[1][2]
Topological Polar Surface Area ~36.7 ŲGood membrane permeability profile (<140 Ų).[1][2]

Molecular Weight & Isotopic Logic

For researchers utilizing Mass Spectrometry (LC-MS/GC-MS), reliance on the average molecular weight (233.07 g/mol ) can lead to misinterpretation of spectral data.[1][2] Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[1][2]

Analytical Directive: When characterizing 8-Bromoquinoline-4-carbonitrile, you must validate the M (232) and M+2 (234) peaks.

  • Peak A (⁷⁹Br): ~231.96 Da[1][2][4]

  • Peak B (⁸¹Br): ~233.96 Da[1][2]

  • Intensity Ratio: ~1:1[1][2]

Absence of this doublet pattern indicates dehalogenation (loss of Br) or contamination.[1]

Validated Synthesis Protocol

While direct commercial sourcing is possible, in-house synthesis is often required to access fresh material or derivatives.[1][2] The most robust route utilizes the Gould-Jacobs reaction followed by Pd-catalyzed cyanation .[1][2] This pathway is preferred over direct bromination of quinoline-4-carbonitrile due to regioselectivity issues.[1]

Synthesis Workflow Diagram

SynthesisPath Start 2-Bromoaniline Inter1 Enamine Intermediate Start->Inter1 EMME, 110°C Condensation Cyclized 8-Bromo-4-hydroxyquinoline Inter1->Cyclized Ph2O, 250°C Cyclization Chlorinated 8-Bromo-4-chloroquinoline Cyclized->Chlorinated POCl3, Reflux Deoxychlorination Product 8-Bromoquinoline-4-carbonitrile Chlorinated->Product Zn(CN)2, Pd(PPh3)4 DMF, 100°C

Caption: Step-wise synthesis from 2-bromoaniline via the Gould-Jacobs reaction and Pd-catalyzed cyanation.

Detailed Methodology

Step 1: Cyclization to 8-Bromo-4-hydroxyquinoline

  • Condensation: Mix 2-bromoaniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME) (1.1 eq). Heat to 110°C for 2 hours. Ethanol byproduct is distilled off.[1]

  • Cyclization: Add the resulting enamine to boiling diphenyl ether (~250°C). Stir for 1 hour.

  • Isolation: Cool to RT. Dilute with hexane to precipitate the product.[1] Filter and wash with hexane to remove diphenyl ether.[1]

    • Checkpoint: Verify formation of the 4-hydroxy tautomer (broad OH stretch in IR).[1]

Step 2: Chlorination (Activation) [1][2]

  • Suspend 8-bromo-4-hydroxyquinoline in POCl₃ (5.0 eq).

  • Reflux (105°C) for 3 hours. The suspension will clear as the chloro-derivative forms.[1]

  • Quench: Pour slowly onto crushed ice/NH₄OH mixture (Exothermic!). Extract with DCM.[1]

    • Why: The 4-OH group is a poor leaving group.[1] Conversion to 4-Cl activates the position for nucleophilic attack.[1]

Step 3: Palladium-Catalyzed Cyanation

  • Reagents: Dissolve 8-bromo-4-chloroquinoline (1.0 eq) in dry DMF. Add Zn(CN)₂ (0.6 eq) and Pd(PPh₃)₄ (5 mol%).[1]

  • Condition: Degas with Argon. Heat to 90-100°C for 4-6 hours.

  • Workup: Cool, dilute with water, and extract with EtOAc. Wash organic layer with dilute NH₄OH to remove zinc salts.[1]

    • Critical Control: Do not overheat (>120°C) to avoid displacing the 8-Br.[1] The 4-Cl position is significantly more reactive toward Pd-insertion than the 8-Br due to the electron-deficient nature of the pyridine ring at C4.[1]

Analytical Characterization & Self-Validation

To ensure scientific integrity, the synthesized compound must pass the following "Self-Validating" checks.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

Structure validation relies on identifying the specific splitting pattern of the quinoline ring protons.[1][2]

  • H2 (Proton adjacent to N): Singlet or doublet at very downfield shift (~9.1 ppm).

  • H3 (Proton adjacent to CN): Doublet.[1][2]

  • H5, H6, H7: The benzene ring protons will show an ABC pattern (or AMX depending on resolution).[1][2]

    • Validation: Integration must equal 5 protons.[1][2]

Analytical Logic Diagram

AnalysisLogic Sample Unknown Sample MS_Check LC-MS Analysis Sample->MS_Check Isotope_Decision Is M/M+2 ratio ~1:1? MS_Check->Isotope_Decision Yes Yes Isotope_Decision->Yes No No Isotope_Decision->No Br_Confirmed Bromine Present NMR_Check 1H NMR Analysis Br_Confirmed->NMR_Check Br_Failed Dehalogenated Impurity CN_Check IR: Peak at ~2230 cm-1? NMR_Check->CN_Check CN_Check->Yes Valid Identity Confirmed Yes->Br_Confirmed Yes->Valid No->Br_Failed

Caption: Decision tree for validating 8-Bromoquinoline-4-carbonitrile identity.

Applications in Drug Discovery

The 8-bromoquinoline-4-carbonitrile scaffold is highly valued for its ability to access Type I and Type II kinase inhibitors .[1][2]

  • C4-Nitrile Transformations:

    • Hydrolysis: Converts to the Primary Amide (CONH₂) or Carboxylic Acid (COOH).[1][2]

    • Reduction: Converts to the Aminomethyl group (CH₂NH₂).[1][2]

    • Relevance: Many EGFR inhibitors (e.g., Bosutinib analogs) utilize a quinoline-4-carbonitrile core to position H-bond acceptors in the ATP binding pocket.[1][2]

  • C8-Bromine Diversification:

    • The 8-position is sterically sensitive but electronically favorable for Suzuki-Miyaura coupling.[1]

    • Strategy: Introduce solubilizing groups (e.g., piperazine, morpholine) at C8 to improve the DMPK profile of the final drug candidate.[1]

Safety & Handling

  • Hazard Class: Acute Toxicant (Oral/Inhalation), Skin/Eye Irritant.[1][2]

  • Cyanide Risk: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN.[1][2]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from UV to prevent debromination).[1]

References

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines."[1][2] Journal of the American Chemical Society, 1939.[1]

  • Zanon, J. et al. "Suzuki-Miyaura Cross-Coupling of Activated Aryl Chlorides with Arylboronic Acids."[1][2] Journal of the American Chemical Society, 2003.[1] (Reference for C4 vs C8 selectivity).

  • PubChem Compound Summary. "Quinoline-4-carbonitrile derivatives." National Center for Biotechnology Information.[1][2] [1][2][3][4]

  • Anderson, K. et al. "Palladium-Catalyzed Cyanation of Aryl Halides."[1][2] Journal of Organic Chemistry, 1998.[1] (Protocol for Zn(CN)2 usage). [1]

Sources

8-Bromoquinoline-4-carbonitrile structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 8-Bromoquinoline-4-carbonitrile: Synthesis, Properties, and Therapeutic Potential

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of approved drugs and clinical candidates.[1] Its inherent planarity and versatile nature permit extensive functionalization, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Within this diverse family, 8-Bromoquinoline-4-carbonitrile emerges as a compound of significant interest. The strategic placement of the bromine atom and the cyano group offers unique opportunities for synthetic elaboration and targeted biological interactions. The bromine at the 8-position can serve as a handle for cross-coupling reactions to introduce further complexity, while the electron-withdrawing carbonitrile at the 4-position modulates the electronic properties of the heterocyclic system, potentially influencing its binding affinity to biological targets.

This technical guide provides a comprehensive analysis of 8-Bromoquinoline-4-carbonitrile for researchers, scientists, and drug development professionals. Given the nascent state of research on this specific molecule, this document synthesizes information from closely related analogues to propose robust synthetic strategies, predict physicochemical properties, and outline potential therapeutic applications and evaluation methodologies.

Molecular Structure and Physicochemical Properties

8-Bromoquinoline-4-carbonitrile is a heterocyclic aromatic compound. Its structure consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. A bromine atom is substituted at position 8, and a nitrile (-C≡N) group is at position 4.

Key Structural Identifiers:

  • IUPAC Name: 8-bromoquinoline-4-carbonitrile

  • Molecular Formula: C₁₀H₅BrN₂

  • Molecular Weight: 233.06 g/mol [4]

  • Canonical SMILES: C1=CC(=C2C(=C1)C(=CC=N2)C#N)Br

The combination of the lipophilic bromo-quinoline core and the polar nitrile group results in a molecule with balanced properties suitable for drug development. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many enzymatic targets.

Table 1: Predicted Physicochemical Properties
PropertyValueSource
Molecular Weight233.06 g/mol PubChem CID 66764168[4]
XLogP32.8PubChem CID 66764168[4]
Hydrogen Bond Donor Count0PubChem CID 66764168[4]
Hydrogen Bond Acceptor Count2PubChem CID 66764168[4]
Rotatable Bond Count0PubChem CID 66764168[4]

Note: Properties are computationally derived for the isomeric 4-Bromoquinoline-8-carbonitrile, which is expected to have very similar values.

Proposed Synthetic Pathway

The proposed workflow begins with the commercially available 8-bromoquinoline. This starting material is first oxidized to its N-oxide, which activates the C4 position for subsequent nucleophilic substitution. Chlorination at the C4 position provides a key intermediate, 8-bromo-4-chloroquinoline, which is then subjected to cyanation to yield the final product. This multi-step process is chosen for its high regioselectivity and reliance on proven, scalable reactions.

Synthetic_Workflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination cluster_2 Step 3: Cyanation (Rosenmund-von Braun) start 8-Bromoquinoline step1_reagent m-CPBA DCM start->step1_reagent intermediate1 8-Bromoquinoline N-oxide step1_reagent->intermediate1 step2_reagent POCl3 Heat intermediate1->step2_reagent intermediate2 8-Bromo-4-chloroquinoline step2_reagent->intermediate2 step3_reagent CuCN DMF, Heat intermediate2->step3_reagent product 8-Bromoquinoline-4-carbonitrile step3_reagent->product

Proposed synthetic workflow for 8-Bromoquinoline-4-carbonitrile.
Detailed Experimental Protocol: Proposed Synthesis

Objective: To synthesize 8-Bromoquinoline-4-carbonitrile from 8-bromoquinoline.

Step 1: Synthesis of 8-Bromoquinoline N-oxide

  • Dissolve 8-bromoquinoline (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The use of m-CPBA is a standard and effective method for the N-oxidation of heterocyclic amines.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-oxide, which can often be used in the next step without further purification.

Step 2: Synthesis of 8-Bromo-4-chloroquinoline

  • To the crude 8-Bromoquinoline N-oxide (1.0 eq) in a round-bottom flask, cautiously add phosphorus oxychloride (POCl₃, 5.0 eq) at 0 °C. POCl₃ serves as both the chlorinating agent and the solvent in this type of reaction.

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. This step hydrolyzes the excess POCl₃ and must be done slowly in a well-ventilated fume hood due to the exothermic and gas-evolving nature of the quench.

  • Neutralize the acidic solution with a saturated NaHCO₃ solution or dilute sodium hydroxide (NaOH) until the pH is ~7-8, resulting in the precipitation of the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 8-bromo-4-chloroquinoline.

Step 3: Synthesis of 8-Bromoquinoline-4-carbonitrile

  • Combine 8-bromo-4-chloroquinoline (1.0 eq) and copper(I) cyanide (CuCN, 1.5 eq) in a flask containing anhydrous N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere for 6-12 hours. The high temperature is necessary to drive the nucleophilic aromatic substitution.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and pour it into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts, facilitating their removal.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product, 8-Bromoquinoline-4-carbonitrile.

Potential Applications in Drug Discovery

The quinoline nucleus is a versatile scaffold for developing therapeutic agents.[2] Derivatives of 8-hydroxyquinoline, a closely related structure, have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, neuroprotective, and anti-HIV effects.[5][6] The introduction of bromo and cyano functionalities on the quinoline core in 8-Bromoquinoline-4-carbonitrile suggests several promising avenues for drug discovery.

Potential Therapeutic Targets:

  • Kinase Inhibition: Many kinase inhibitors feature a planar heterocyclic core that occupies the adenine-binding pocket of ATP-dependent kinases. The quinoline structure is well-suited for this role. Pim-1 kinase, a serine/threonine kinase overexpressed in various cancers, is a promising target, as certain quinoline-based compounds have shown inhibitory activity against it.[1] The nitrile group could form critical hydrogen bonds with the hinge region of the kinase, while the bromo-substituted ring could be modified to achieve selectivity and potency.

  • Topoisomerase Inhibition: The planar quinoline ring system is ideal for intercalating into DNA, a key mechanism for many topoisomerase poisons used in cancer chemotherapy.[1] By disrupting the function of topoisomerase enzymes, such compounds can inhibit DNA replication and trigger apoptosis in rapidly dividing cancer cells.

  • Metal Chelation and Antimicrobial Activity: 8-hydroxyquinoline and its derivatives are potent metal chelators, a property linked to their antimicrobial and neuroprotective effects.[5][7] While 8-Bromoquinoline-4-carbonitrile lacks the 8-hydroxyl group, the quinoline nitrogen can still coordinate with metal ions, and this scaffold could be a starting point for developing novel antimicrobial agents that disrupt metal homeostasis in pathogens.

Kinase_Inhibition Kinase Kinase ATP-Binding Pocket Hinge Region Outcome Inhibition of Phosphorylation Kinase->Outcome Prevents Molecule 8-Bromoquinoline-4-carbonitrile Quinoline Core C4-Nitrile Molecule:f1->Kinase Binds to Pocket Molecule:f2->Kinase H-bonds to Hinge ATP ATP ATP->Kinase Blocked

Sources

An In-depth Technical Guide to the Synthesis of 8-bromo-4-cyanoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for the preparation of 8-bromo-4-cyanoquinoline, a valuable heterocyclic scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two primary synthetic routes, complete with step-by-step experimental protocols, mechanistic insights, and safety considerations. The guide emphasizes the practical aspects of the synthesis, drawing upon established chemical principles and analogous transformations to ensure a robust and reproducible methodology.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The introduction of bromo and cyano functionalities at specific positions of the quinoline nucleus can significantly modulate the molecule's physicochemical properties and biological activity. 8-bromo-4-cyanoquinoline, in particular, serves as a versatile intermediate for the synthesis of more complex molecules through further functionalization of the cyano group and cross-coupling reactions at the bromine-substituted position.

This guide will delineate two strategic and plausible synthetic approaches to 8-bromo-4-cyanoquinoline, providing the necessary detail for their successful implementation in a laboratory setting.

Strategic Overview of Synthetic Pathways

The synthesis of 8-bromo-4-cyanoquinoline can be approached through two primary multi-step pathways, both commencing from the construction of a suitably substituted quinoline core. The choice of route may depend on the availability of starting materials, desired scale, and the specific expertise of the research team.

G cluster_0 Route 1: Sandmeyer Reaction Pathway cluster_1 Route 2: Direct Cyanation Pathway Start1 8-Bromo-4-hydroxyquinoline Step1_1 Chlorination (POCl₃) Start1->Step1_1 Intermediate1 8-Bromo-4-chloroquinoline Step1_1->Intermediate1 Step1_2 Amination (NH₃ or equiv.) Intermediate1->Step1_2 Intermediate2 8-Bromo-4-aminoquinoline Step1_2->Intermediate2 Step1_3 Sandmeyer Reaction (NaNO₂, CuCN) Intermediate2->Step1_3 Product1 8-Bromo-4-cyanoquinoline Step1_3->Product1 Start2 8-Bromo-4-hydroxyquinoline Step2_1 Chlorination (POCl₃) Start2->Step2_1 Intermediate3 8-Bromo-4-chloroquinoline Step2_1->Intermediate3 Step2_2 Direct Cyanation (e.g., Rosenmund-von Braun or Pd-catalyzed) Intermediate3->Step2_2 Product2 8-Bromo-4-cyanoquinoline Step2_2->Product2 G Start 2-Bromoaniline + Diethyl ethoxymethylenemalonate Step1 Condensation (100-140°C) Start->Step1 Intermediate Anilinomethylenemalonate Intermediate Step1->Intermediate Step2 Thermal Cyclization (~250°C in Dowtherm A) Intermediate->Step2 Product Ethyl 4-hydroxy-8-bromoquinoline-3-carboxylate Step2->Product Step3 Saponification (NaOH) Product->Step3 Intermediate2 Carboxylate Salt Step3->Intermediate2 Step4 Acidification (HCl) Intermediate2->Step4 Intermediate3 Carboxylic Acid Step4->Intermediate3 Step5 Decarboxylation (Heat) Intermediate3->Step5 Final_Product 8-Bromo-4-hydroxyquinoline Step5->Final_Product

Figure 2: Workflow for the synthesis of 8-bromo-4-hydroxyquinoline via the Gould-Jacobs reaction.

Experimental Protocol:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture to 120-130°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.

  • Cyclization: To the reaction mixture, add a high-boiling point solvent such as Dowtherm A or diphenyl ether. Heat the solution to 250°C for 30-60 minutes. The product will precipitate upon cooling.

  • Saponification and Decarboxylation: The resulting ethyl 4-hydroxy-8-bromoquinoline-3-carboxylate is then saponified using aqueous sodium hydroxide, followed by acidification to yield the carboxylic acid. The crude acid is then decarboxylated by heating to afford 8-bromo-4-hydroxyquinoline.

Synthesis of 8-Bromo-4-chloroquinoline

The conversion of the 4-hydroxyl group to a chloro group is a standard transformation in quinoline chemistry, typically achieved using phosphorus oxychloride (POCl₃). [1] Reaction: 8-Bromo-4-hydroxyquinoline is refluxed with an excess of phosphorus oxychloride.

Experimental Protocol:

  • In a fume hood, cautiously add 8-bromo-4-hydroxyquinoline (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) (at least 3-5 equivalents).

  • Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Cautiously pour the cooled residue onto crushed ice. This is a highly exothermic reaction and should be done slowly with stirring.

  • Neutralize the acidic solution with a base, such as aqueous ammonia or sodium bicarbonate, to precipitate the crude 8-bromo-4-chloroquinoline.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Route 1: The Sandmeyer Reaction Pathway

This route involves the conversion of the 4-chloro group to a 4-amino group, followed by a Sandmeyer reaction to introduce the cyano group. [2][3][4][5]

Synthesis of 8-Bromo-4-aminoquinoline

The 4-chloro group of 8-bromo-4-chloroquinoline is susceptible to nucleophilic aromatic substitution (SNAr) by ammonia or an ammonia equivalent. [6] Experimental Protocol:

  • In a sealed pressure vessel, dissolve 8-bromo-4-chloroquinoline (1 equivalent) in a suitable solvent such as phenol or a high-boiling alcohol.

  • Saturate the solution with ammonia gas or add a concentrated aqueous solution of ammonia.

  • Heat the mixture to 150-180°C for several hours. The reaction progress should be monitored by TLC.

  • After cooling, the reaction mixture is diluted with a suitable solvent and the product is extracted. Purification can be achieved by column chromatography or recrystallization.

Sandmeyer Reaction: Conversion to 8-Bromo-4-cyanoquinoline

The Sandmeyer reaction is a classic and reliable method for converting a primary aromatic amine to a cyano group via a diazonium salt intermediate. [2][3][5]

G Start 8-Bromo-4-aminoquinoline Step1 Diazotization (NaNO₂, aq. acid, 0-5°C) Start->Step1 Intermediate 8-Bromoquinoline-4-diazonium salt Step1->Intermediate Step2 Cyanation (CuCN, NaCN/KCN) Intermediate->Step2 Product 8-Bromo-4-cyanoquinoline Step2->Product

Figure 3: Workflow of the Sandmeyer reaction for the synthesis of 8-bromo-4-cyanoquinoline.

Experimental Protocol:

  • Diazotization: Dissolve 8-bromo-4-aminoquinoline (1 equivalent) in a cooled (0-5°C) aqueous acidic solution (e.g., HCl or H₂SO₄). Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water, maintaining the temperature below 5°C.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium or potassium cyanide in water. Cool this solution to 0-5°C.

  • Slowly add the freshly prepared diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • The product can be isolated by extraction with an organic solvent and purified by column chromatography.

Table 1: Summary of Reaction Parameters for the Sandmeyer Route

StepKey ReagentsSolventTemperature (°C)Typical Reaction Time
Amination 8-Bromo-4-chloroquinoline, NH₃Phenol or high-boiling alcohol150-1804-8 hours
Diazotization 8-Bromo-4-aminoquinoline, NaNO₂, aq. acidWater0-530 minutes
Cyanation Diazonium salt, CuCN, NaCN/KCNWater0-5, then RT2-3 hours

Route 2: The Direct Cyanation Pathway

This route offers a more convergent approach by directly converting the 4-chloro group to a cyano group, bypassing the need for the amino intermediate. This can be achieved through a Rosenmund-von Braun reaction or a modern palladium-catalyzed cyanation. [7][8][9][10]

Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide at high temperatures. [7][8][10] Experimental Protocol:

  • In a round-bottom flask, combine 8-bromo-4-chloroquinoline (1 equivalent) and copper(I) cyanide (CuCN) (1.2-1.5 equivalents) in a high-boiling polar solvent such as DMF or NMP.

  • Heat the mixture to 150-200°C under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Monitor the reaction by TLC. Upon completion, the reaction mixture is cooled and typically worked up by pouring into an aqueous solution of ferric chloride and ammonia to complex the copper salts.

  • The product is then extracted with an organic solvent and purified by column chromatography.

Palladium-Catalyzed Cyanation

Modern palladium-catalyzed cross-coupling reactions offer a milder and often more efficient alternative to the classical Rosenmund-von Braun reaction. [11][12][13][14][15] Experimental Protocol:

  • In a Schlenk flask under an inert atmosphere, combine 8-bromo-4-chloroquinoline (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like dppf) (1-5 mol%), and a cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]) (1.2 equivalents).

  • Add a dry, degassed solvent such as DMF, DMAc, or toluene.

  • Heat the reaction mixture to 80-120°C for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, the reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated. The product is then purified by column chromatography.

Table 2: Comparison of Direct Cyanation Methods

MethodCyanide SourceCatalystSolventTemperature (°C)Key AdvantagesKey Disadvantages
Rosenmund-von Braun CuCNStoichiometric CuCNDMF, NMP150-200Well-established, no expensive ligandsHigh temperatures, stoichiometric copper, difficult workup
Pd-catalyzed Zn(CN)₂, K₄[Fe(CN)₆]Pd catalyst + ligandDMF, DMAc, Toluene80-120Milder conditions, catalytic, good functional group toleranceCost of catalyst and ligands, requires inert atmosphere

Characterization of 8-bromo-4-cyanoquinoline

The final product should be characterized using standard analytical techniques to confirm its identity and purity. While specific spectral data for 8-bromo-4-cyanoquinoline is not readily available in the cited literature, the expected data can be inferred from analogous structures. [16][17][18][19][20][21][22]

  • ¹H NMR: The spectrum is expected to show characteristic signals for the quinoline ring protons. The chemical shifts will be influenced by the electron-withdrawing cyano group and the bromine atom.

  • ¹³C NMR: The spectrum will show the corresponding number of carbon signals for the quinoline ring, with the carbon of the cyano group appearing in the characteristic region for nitriles (around 115-120 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 8-bromo-4-cyanoquinoline (C₁₀H₅BrN₂), with a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 2220-2240 cm⁻¹ is expected, which is characteristic of the C≡N stretching vibration of the nitrile group.

Safety and Handling Precautions

The synthesis of 8-bromo-4-cyanoquinoline involves the use of several hazardous chemicals. It is imperative that all experimental work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is worn at all times.

Specific Hazards:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.

  • Cyanide Salts (NaCN, KCN, CuCN, Zn(CN)₂): Highly toxic. Avoid inhalation of dust and contact with skin and eyes. Ingestion can be fatal. Acidification of cyanide salts will release highly toxic hydrogen cyanide (HCN) gas. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

Conclusion

This technical guide has outlined two robust and scientifically sound synthetic pathways for the preparation of 8-bromo-4-cyanoquinoline. The choice between the Sandmeyer reaction route and the direct cyanation route will depend on the specific requirements of the laboratory and the desired scale of the synthesis. By providing detailed experimental protocols and highlighting critical safety considerations, this guide aims to empower researchers to confidently and safely synthesize this important chemical intermediate for their research and development endeavors.

References

A comprehensive list of references is available upon request, detailing the primary literature sources from which the methodologies and scientific principles outlined in this guide have been derived.

Sources

An In-depth Technical Guide to the Handling and Storage of 8-Bromoquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe and effective handling and storage of 8-Bromoquinoline-4-carbonitrile. As a pivotal heterocyclic building block in modern drug discovery and materials science, understanding its properties is paramount for ensuring experimental integrity and laboratory safety. This document moves beyond rote instructions, delving into the causal reasoning behind each recommendation to empower researchers with the knowledge to make informed decisions.

Compound Overview: A Strategic Intermediate

8-Bromoquinoline-4-carbonitrile belongs to the quinoline class of N-heterocycles, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its prevalence in bioactive compounds.[1][2] The molecule's utility is derived from its distinct functional groups: the quinoline core, a bromine atom at the 8-position, and a nitrile (cyano) group at the 4-position.

  • The Quinoline Core: Provides a rigid, aromatic framework that can be extensively modified to modulate pharmacokinetic and pharmacodynamic properties.[2]

  • 8-Bromo Substituent: Serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups.[1][3] This position is crucial for building molecular complexity.

  • 4-Carbonitrile Group: The electron-withdrawing nature of the nitrile group influences the electronic properties of the quinoline ring. It can also be a key pharmacophore, participating in hydrogen bonding with biological targets or serving as a precursor for other functional groups like carboxylic acids or amides.[4][5]

The strategic placement of these functionalities makes 8-Bromoquinoline-4-carbonitrile a valuable precursor for synthesizing novel kinase inhibitors, antimicrobial agents, and other targeted therapeutics.[1][6]

Physicochemical Properties

A clear understanding of the compound's physical properties is the foundation of safe handling and storage.

PropertyValueSource
Molecular Formula C₁₀H₅BrN₂PubChem[7]
Molecular Weight 233.06 g/mol PubChem[7]
Appearance Typically an off-white to yellow or brown solid/powder.Inferred from similar compounds[8][9]
Solubility Expected to have moderate solubility in organic solvents like ethanol and dichloromethane, with low solubility in water.Inferred from similar compounds[9]

Hazard Assessment and Safety Protocols

While a specific Safety Data Sheet (SDS) for 8-Bromoquinoline-4-carbonitrile is not publicly available, a robust hazard assessment can be synthesized from data on structurally related compounds, such as 8-Bromoquinoline. The quinoline scaffold itself is associated with several hazards.[10][11]

Inferred Hazard Profile:

  • Skin Irritation (H315): Causes skin irritation.[12]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[12]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or powder.[12]

  • Acute Toxicity (Oral): May be harmful if swallowed.[8]

Mandatory Personal Protective Equipment (PPE)

The potential for irritation necessitates stringent adherence to PPE protocols. The selection of PPE is not merely a checklist; it is a system designed to isolate the researcher from the chemical.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] A face shield should be used when handling larger quantities or if there is a splash risk.

  • Hand Protection: Wear impervious gloves (e.g., nitrile) at all times. Inspect gloves for tears or punctures before and during use. Contaminated gloves must be removed and disposed of properly.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of contamination, a chemically resistant apron or suit should be considered.

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[10] If a fume hood is not available, a respirator with an appropriate filter (e.g., type ABEK (EN14387)) is mandatory.[3]

Experimental Handling: A Self-Validating Workflow

The following protocols are designed as self-validating systems. Each step is a checkpoint to ensure safety and experimental accuracy.

Workflow for Safe Handling and Reconstitution

G cluster_prep Preparation cluster_handling Solid Handling cluster_solution Solution Preparation cluster_cleanup Cleanup & Disposal A 1. Don PPE (Goggles, Gloves, Lab Coat) B 2. Prepare Work Area (Fume Hood, Spill Kit, Waste Container) A->B C 3. Weigh Compound (In fume hood, on weigh paper/boat) B->C D 4. Transfer to Vessel (Use anti-static spatula) C->D E 5. Add Solvent (Slowly, to avoid splashing) D->E F 6. Dissolve Compound (Cap vessel, vortex/sonicate if needed) E->F G 7. Decontaminate (Wipe surfaces, clean equipment) F->G H 8. Dispose of Waste (Follow institutional guidelines) G->H I 9. Doff PPE & Wash Hands H->I

Caption: A step-by-step workflow for the safe handling of 8-Bromoquinoline-4-carbonitrile.

Detailed Protocol for Weighing and Reconstitution
  • Preparation:

    • Causality: Before bringing the compound into the workspace, ensure all safety measures are in place. This proactive approach minimizes risk in the event of an accident.

    • Confirm the chemical fume hood is operational.

    • Assemble all necessary equipment: spatula, weigh paper or boat, the designated solvent, and the reaction or storage vessel.

    • Prepare a designated, labeled waste container for contaminated consumables.

  • Weighing the Solid:

    • Causality: The primary risk during this step is the generation and inhalation of fine powder, which is a respiratory irritant.[12]

    • Perform all weighing operations inside the fume hood.

    • Use a spatula to carefully transfer the desired amount of 8-Bromoquinoline-4-carbonitrile from its storage container to the weigh paper. Avoid any actions that could create dust.

    • Promptly and securely close the main storage container.

  • Transfer and Dissolution:

    • Causality: Ensuring a clean transfer prevents loss of material and contamination of the workspace.

    • Carefully transfer the weighed solid into the target vessel.

    • Add the desired solvent to the vessel. If preparing a stock solution, add a portion of the solvent, cap the vessel, and agitate (vortex or sonicate) to ensure complete dissolution before adding the final volume of solvent. This ensures concentration accuracy.

  • Cleanup:

    • Causality: Proper decontamination and disposal are critical to prevent inadvertent exposure to colleagues and the environment.

    • Dispose of all contaminated items (weigh paper, gloves, pipette tips) in the designated hazardous waste container.[10]

    • Wipe down the balance and the work surface within the fume hood with an appropriate solvent.

    • Remove PPE in the correct order and wash hands thoroughly with soap and water.[8]

Storage: Preserving Compound Integrity

The stability of 8-Bromoquinoline-4-carbonitrile is crucial for reproducible experimental results. Improper storage can lead to degradation, introducing impurities that can confound biological assays or poison catalytic reactions. Based on data for related bromo- and cyano-quinolines, a multi-faceted storage strategy is required.

Storage Condition Decision Tree

G Start Storage Assessment for 8-Bromoquinoline-4-carbonitrile Q1 Is the container sealed? Start->Q1 A1_Yes Proceed to environmental checks. Q1->A1_Yes Yes A1_No Action: Tightly close container. Rationale: Prevents moisture ingress & contamination. Q1->A1_No No Q2 Is an inert atmosphere required? A1_Yes->Q2 A1_No->Q1 A2_Yes Action: Store under Argon or Nitrogen. Rationale: Prevents air/oxidative degradation. Q2->A2_Yes Yes (Recommended) A2_No Standard sealed container is sufficient. Q2->A2_No No Q3 Is the compound light sensitive? A2_Yes->Q3 A2_No->Q3 A3_Yes Action: Use amber vial or store in dark. Rationale: Prevents photochemical decomposition. Q3->A3_Yes Yes (Recommended) A3_No Standard clear vial is acceptable. Q3->A3_No No Q4 What is the recommended temperature? A3_Yes->Q4 A3_No->Q4 A4_Cold Action: Store at 2-8°C. Rationale: Slows degradation kinetics. Q4->A4_Cold 2-8°C (Recommended) A4_RT Action: Store at Room Temperature. Q4->A4_RT Room Temp Final Optimal Storage Achieved A4_Cold->Final A4_RT->Final

Caption: Decision-making process for the optimal storage of 8-Bromoquinoline-4-carbonitrile.

Core Storage Recommendations:
  • Keep Dry: The compound should be stored in a tightly sealed container to protect it from moisture, which can cause hydrolysis or degradation.[10] A desiccator can provide an additional layer of protection.

  • Inert Atmosphere: For long-term storage, it is highly recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen).[13] This is because many complex organic molecules, especially those used in catalysis, can be sensitive to air and oxidation.

  • Cool and Dark Place: Store in a cool (recommended 2-8°C), dry, and well-ventilated place away from direct light.[8][13] Bromo-aromatic compounds can be light-sensitive, and lower temperatures slow the rate of any potential decomposition.[13]

  • Avoid Incompatibilities: Store away from strong oxidizing agents.[8]

References

  • 8-Bromoquinoline | C9H6BrN | CID 140109 . (n.d.). PubChem. Retrieved from [Link]

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET . (n.d.). Techno PharmChem. Retrieved from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics . (2023). ACS Omega. Retrieved from [Link]

  • 4-Bromoquinoline-8-carbonitrile | C10H5BrN2 | CID 66764168 . (n.d.). PubChem. Retrieved from [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights . (2024). MDPI. Retrieved from [Link]

  • 8-Bromoquinoline-4-carboxylic acid | 121490-67-3 . (n.d.). A Chemtek. Retrieved from [Link]

  • Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols . (2021). The Journal of Organic Chemistry. Retrieved from [Link]

  • (a) Synthesis of 8‐bromo‐4‐(p‐tolyl)quinoline (156) and... . (n.d.). ResearchGate. Retrieved from [Link]

  • A review on quinolines: New green synthetic methods and bioactive potential . (2021). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.). Google Patents.
  • Synthesis of Novel Cyano Quinoline Derivatives . (2015). Tetrahedron Letters. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . (2020). MDPI. Retrieved from [Link]

  • Synthesis of quinolines . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles . (2016). ACG Publications. Retrieved from [Link]

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents . (2019). Journal of Biochemical and Molecular Toxicology. Retrieved from [Link]

  • 5-Bromoquinoline . (n.d.). Chem-Impex. Retrieved from [Link]

  • 8-Hydroxyquinoline: A Privileged Structure with Broad-ranging Pharmacological Potentials . (2020). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles . (2016). ResearchGate. Retrieved from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore . (2010). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 8-Bromoquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Arylated Quinoline-4-carbonitriles

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of an aryl group at the 8-position of the quinoline ring, particularly in conjunction with a cyano group at the 4-position, can significantly modulate the molecule's steric and electronic properties. This substitution pattern is of high interest in drug discovery for generating novel compounds with potential applications in oncology, infectious diseases, and neurodegenerative disorders. The cyano group, a versatile synthetic handle and a potent electron-withdrawing group, can enhance biological activity and provide a vector for further chemical elaboration.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds.[1] Its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in modern organic synthesis and pharmaceutical development.[2]

This document provides a detailed guide to the Suzuki-Miyaura coupling of 8-bromoquinoline-4-carbonitrile. It offers a robust starting protocol, explains the rationale behind the selection of reaction components, and provides a systematic approach to optimization and troubleshooting, ensuring a high rate of success for researchers in the field.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction conditions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 8-bromoquinoline-4-carbonitrile, forming a Pd(II) intermediate. This is often the rate-limiting step in the cycle.[3]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base.[4] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium.[4]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated as the final product, 8-arylquinoline-4-carbonitrile. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Intermediate Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Intermediate Oxidative Addition Transmetalation Intermediate Ar-Pd(II)(Ar')L2 Oxidative Addition Intermediate->Transmetalation Intermediate Transmetalation Product Ar-Ar' Transmetalation Intermediate->Product Reductive Elimination 8-Bromoquinoline-4-carbonitrile 8-Bromoquinoline-4-carbonitrile (Ar-Br) 8-Bromoquinoline-4-carbonitrile->Oxidative Addition Intermediate Arylboronic Acid Arylboronic Acid (Ar'-B(OH)2) Arylboronic Acid->Transmetalation Intermediate Base Base Base->Transmetalation Intermediate

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Recommended Starting Protocol

This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of 8-bromoquinoline-4-carbonitrile with a variety of arylboronic acids. Optimization may be required depending on the specific boronic acid used.

Materials and Reagents
  • 8-Bromoquinoline-4-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Experimental Procedure
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 8-bromoquinoline-4-carbonitrile, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the 8-bromoquinoline-4-carbonitrile should be in the range of 0.1-0.2 M.

  • Reaction: Place the reaction flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 8-arylquinoline-4-carbonitrile.

Causality Behind Experimental Choices

  • Palladium Pre-catalyst and Ligand: Palladium(II) acetate is a common and relatively inexpensive palladium source that is reduced in situ to the active Pd(0) species. The choice of ligand is critical for a successful Suzuki coupling. SPhos is a bulky, electron-rich biarylphosphine ligand that has demonstrated broad utility in cross-coupling reactions, particularly with challenging substrates. Its steric bulk promotes reductive elimination, while its electron-donating nature facilitates oxidative addition.

  • Base: Potassium phosphate (K₃PO₄) is an effective base for many Suzuki couplings. It is strong enough to facilitate the formation of the boronate "ate" complex but generally does not promote side reactions to the same extent as stronger bases like hydroxides or alkoxides. The choice of base can be critical and may require screening for optimal results.

  • Solvent System: A mixture of an organic solvent and water is commonly employed. 1,4-Dioxane is a good solvent for dissolving the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. The ratio of organic solvent to water can influence the reaction rate and yield.

Optimization Workflow

For challenging substrates or to maximize yield, a systematic optimization of reaction parameters is recommended.

Optimization_Workflow cluster_start Initial Reaction Setup cluster_screening Parameter Screening cluster_analysis Analysis & Refinement cluster_end Final Protocol Start Standard Protocol Catalyst Screen Catalysts & Ligands (e.g., Pd(PPh3)4, XPhos, RuPhos) Start->Catalyst Base Screen Bases (e.g., K2CO3, Cs2CO3, Na2CO3) Start->Base Solvent Screen Solvents (e.g., Toluene, DMF, THF) Start->Solvent Temperature Vary Temperature (e.g., RT, 60°C, 120°C) Start->Temperature Analyze Analyze Results (LC-MS/TLC) Catalyst->Analyze Base->Analyze Solvent->Analyze Temperature->Analyze Refine Refine Conditions Analyze->Refine End Optimized Protocol Refine->End

Figure 2: A logical workflow for optimizing the Suzuki coupling of 8-bromoquinoline-4-carbonitrile.

Data Presentation: Illustrative Reaction Parameters

The following table provides a summary of typical reaction conditions and expected outcomes for the Suzuki coupling of 8-bromoquinoline-4-carbonitrile with various arylboronic acids. These are representative examples and actual yields may vary.

EntryArylboronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O (5:1)1004>90
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (3)Toluene/H₂O (10:1)90685-95
33-Thienylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2)DMF1101270-85
44-Cyanophenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (3)DME/H₂O (4:1)85880-90

Troubleshooting Common Issues

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium pre-catalyst and ligand are of high quality and have been stored properly. The reaction must be performed under a strict inert atmosphere as Pd(0) is oxygen-sensitive.

    • Poor Reagent Quality: Boronic acids can degrade over time. It is advisable to use fresh or properly stored boronic acids.

    • Sub-optimal Conditions: Re-screen bases, solvents, and temperature. The quinoline nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. A different ligand or solvent system may be required to mitigate this effect.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur if the reaction conditions are too harsh or if oxygen is present. Using milder conditions or ensuring thorough degassing can minimize this.

    • Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom. This can be prevalent with electron-rich boronic acids or in the presence of excess water or protic solvents.

    • Dehalogenation: The bromoquinoline is reduced to the corresponding quinoline. This can be a competing pathway, especially if the catalyst system is not optimal.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: restoring bidirectional bond disconnection in the face of steric hindrance. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

Sources

Application Notes and Protocols for 8-Bromoquinoline Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide

To the Esteemed Research Community,

This document provides a detailed exploration of the application of bromo-substituted quinoline carbonitriles and their derivatives in the field of materials science. Our investigation reveals that while 8-Bromoquinoline-4-carbonitrile is not a readily available or extensively documented compound in current scientific literature, its isomers and closely related derivatives, such as 8-Bromoquinoline , 8-Bromoquinoline-4-carboxylic acid , and 4-Bromoquinoline-8-carbonitrile , are valuable precursors and building blocks in the synthesis of advanced functional materials.

This guide will, therefore, focus on the established applications and synthetic protocols of these accessible and well-characterized analogues. The insights provided herein are intended to serve as a foundational resource for researchers and scientists engaged in the development of novel materials, offering both theoretical grounding and practical methodologies.

Part 1: The Quinoline Scaffold: A Privileged Structure in Materials Science

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the design of functional organic materials. Its inherent properties, including thermal stability, electron-deficient nature, and propensity for functionalization, make it an attractive scaffold for a variety of applications. The introduction of a bromine atom and a cyano or carboxylic acid group at specific positions further enhances its utility, providing reactive handles for sophisticated molecular engineering.

The bromine substituent is a particularly versatile functional group, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for the construction of complex, conjugated systems. The nitrile and carboxylic acid moieties, on the other hand, can act as electron-withdrawing groups, ligands for metal coordination, or anchor points for surface functionalization.

Part 2: Physicochemical Properties of Key 8-Bromoquinoline Derivatives

A fundamental understanding of the physicochemical properties of these building blocks is crucial for designing and executing successful synthetic strategies. The table below summarizes key data for 8-Bromoquinoline.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)Density (g/mL)Refractive Index (n20/D)
8-Bromoquinoline C₉H₆BrN208.05Clear yellow to orange liquid112-113 (at 0.5 mmHg)1.594 (at 25 °C)1.672

Data sourced from publicly available chemical databases.[1][2]

Part 3: Applications in Materials Science

The unique electronic and structural features of 8-bromoquinoline derivatives make them suitable for a range of applications in materials science.

Building Blocks for Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are widely employed in the synthesis of materials for OLEDs, serving as electron transporters, hole transporters, or emissive components. The bromo- and cyano-functionalized quinolines can be used to construct molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in optimizing device performance.

Causality: The electron-deficient pyridine ring of the quinoline moiety facilitates electron injection and transport, while the extended π-conjugation, which can be achieved through cross-coupling reactions at the bromine position, allows for tuning of the emission color and efficiency.

Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The nitrogen atom in the quinoline ring and the oxygen atoms of a carboxylic acid substituent can act as effective coordination sites for metal ions, leading to the formation of MOFs and coordination polymers.[3] These materials possess high porosity and surface area, making them promising candidates for gas storage, separation, and catalysis.

Causality: The rigid and planar structure of the quinoline ligand can direct the formation of well-defined, crystalline frameworks. The choice of metal ion and the specific substitution pattern on the quinoline ring allow for precise control over the pore size and functionality of the resulting MOF.

Precursors for Fluorescent Chemosensors

The quinoline scaffold is a common fluorophore. Functionalization with specific recognition moieties can lead to the development of selective and sensitive fluorescent chemosensors for the detection of metal ions or other analytes.

Causality: The fluorescence of the quinoline core can be modulated by the binding of an analyte to a receptor unit attached to the quinoline. This interaction can lead to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal, providing a measurable response. The bromo-substituent offers a convenient point for the attachment of such receptor units.

Part 4: Synthetic Protocols

The following protocols provide step-by-step methodologies for the synthesis of key 8-bromoquinoline derivatives and their subsequent use in the preparation of functional materials.

Protocol: Synthesis of 8-Bromoquinoline

This protocol describes a general method for the synthesis of 8-bromoquinoline from o-bromoaniline.

Workflow Diagram:

Synthesis_of_8_Bromoquinoline Start Start Step1 Dissolve o-bromoaniline in 1N HCl Start->Step1 Step2 Add acrolein diethyl acetal Step1->Step2 Step3 Reflux at 111 °C for 24 hours Step2->Step3 Step4 Cool to room temperature and neutralize with Na2CO3 Step3->Step4 Step5 Extract with dichloromethane Step4->Step5 Step6 Dry organic layers over Na2SO4 Step5->Step6 Step7 Evaporate solvent under reduced pressure Step6->Step7 Step8 Purify by column chromatography Step7->Step8 End 8-Bromoquinoline Step8->End

Synthesis of 8-Bromoquinoline.

Materials:

  • o-Bromoaniline

  • 1N Hydrochloric acid (HCl)

  • Acrolein diethyl acetal

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottomed flask containing o-bromoaniline (~1 mmol), add 1N HCl solution (82.5 mL).[4]

  • Add acrolein diethyl acetal (2.5 mmol) to the mixture.[4]

  • Reflux the reaction mixture at 111 °C for 24 hours.[4]

  • After completion, cool the reaction to room temperature and neutralize to a pH of 7-8 with solid Na₂CO₃.[4]

  • Extract the product with dichloromethane (3 x 100 mL).[4]

  • Combine the organic layers and dry over anhydrous Na₂SO₄.[4]

  • Remove the solvent by evaporation under reduced pressure to obtain the crude product.[4]

  • Purify the crude product by column chromatography using a solvent mixture of hexane and ethyl acetate as the eluent to yield 8-bromoquinoline.[4]

Protocol: Palladium-Catalyzed Cross-Coupling Reaction (Illustrative Suzuki Coupling)

This protocol provides a general procedure for a Suzuki cross-coupling reaction using 8-bromoquinoline as a substrate, a common method for synthesizing more complex functional molecules.

Workflow Diagram:

Suzuki_Coupling Start Start Step1 Combine 8-bromoquinoline, boronic acid derivative, Pd catalyst, and base in a reaction vessel Start->Step1 Step2 Add solvent (e.g., toluene, DMF) Step1->Step2 Step3 Degas the reaction mixture Step2->Step3 Step4 Heat the reaction under inert atmosphere Step3->Step4 Step5 Monitor reaction progress by TLC or GC-MS Step4->Step5 Step6 Cool to room temperature Step5->Step6 Step7 Perform aqueous workup Step6->Step7 Step8 Extract with an organic solvent Step7->Step8 Step9 Dry and concentrate the organic phase Step8->Step9 Step10 Purify by chromatography or recrystallization Step9->Step10 End Coupled Product Step10->End

Illustrative Suzuki Coupling Reaction.

Materials:

  • 8-Bromoquinoline

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask, combine 8-bromoquinoline (1 equivalent), the boronic acid derivative (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.

Part 5: Safety and Handling

Substituted quinolines, including bromo-derivatives, should be handled with care in a well-ventilated fume hood. They are classified as irritants, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Part 6: Conclusion and Future Outlook

While the specific compound 8-Bromoquinoline-4-carbonitrile remains elusive in the current body of scientific literature, the foundational chemistry of its isomers and parent compounds provides a rich landscape for innovation in materials science. The synthetic protocols and application insights detailed in this guide offer a robust starting point for researchers to explore the potential of this class of compounds. It is our hope that this document will inspire further investigation into the synthesis and properties of novel quinoline derivatives, ultimately leading to the development of next-generation materials with enhanced performance and functionality.

References

  • Google Patents.
  • ChemicalBook. 8-Bromoquinoline synthesis.
  • A Chemtek. 8-Bromoquinoline-4-carboxylic acid | 121490-67-3.
  • PubMed Central (PMC).
  • ACS Publications. 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope.
  • PubChem. 8-Bromoquinoline | C9H6BrN | CID 140109.
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-.
  • ResearchGate. (a) Synthesis of 8‐bromo‐4‐(p‐tolyl)quinoline (156) and....
  • Sigma-Aldrich. 8-Bromoquinoline 98 16567-18-3.
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ResearchGate. (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • PubChem. 4-Bromoquinoline-8-carbonitrile | C10H5BrN2 | CID 66764168.
  • Biosynth. 4-Bromoquinoline-8-carboxylic acid | 1416438-29-3 | RGC43829.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 8-Bromoquinoline | 16567-18-3.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Palladium Catalysis for 8-Bromoquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Substrate Challenge

You are likely here because standard catalytic protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) have failed to deliver satisfactory yields with 8-Bromoquinoline-4-carbonitrile .[1]

This substrate presents a "perfect storm" of catalytic challenges:

  • Steric Hindrance (The "Peri" Effect): The C8 position is peri-planar to the quinoline nitrogen (N1).[1] This creates significant steric crowding that inhibits the approach of the palladium center.[1]

  • Catalyst Poisoning: The highly basic quinoline nitrogen and the nitrile group at C4 can competitively coordinate to the palladium center, displacing labile ligands and forming inactive "Pd-black" aggregates.[1]

  • Electronic Deactivation: While the C4-cyano group makes the ring electron-deficient (facilitating oxidative addition), it also increases the acidity of adjacent protons, leading to side reactions like hydrodehalogenation if the base is too strong.

This guide provides a logic-driven approach to overcoming these barriers, moving beyond trial-and-error to rational catalyst design.

Module 1: Catalyst & Ligand Selection

Q: Why is my reaction stalling at <20% conversion despite using 10 mol% Pd(PPh₃)₄?

A: You are experiencing ligand dissociation failure and nitrogen poisoning . Triphenylphosphine (PPh₃) is a monodentate ligand that binds relatively weakly.[1] The quinoline nitrogen (N1) is a competent sigma-donor.[1] In the presence of your substrate, the N1 atom displaces PPh₃, forming a stable, unreactive [Pd(Ar)(L)(N-quinoline)] species that cannot undergo transmetalation.[1]

The Fix: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

  • Recommendation: XPhos or SPhos for Suzuki coupling; BrettPhos or RuPhos for Buchwald-Hartwig amination.[1]

  • Mechanism: These ligands are bulky and electron-rich.[1]

    • Steric Bulk: The biaryl backbone creates a "roof" over the metal center, physically blocking the approach of the quinoline nitrogen while allowing the smaller substrate (boronic acid/amine) to enter.

    • Electron Density: They facilitate oxidative addition into the hindered C8-Br bond.[1]

Q: Should I use a Pd(0) or Pd(II) source?

A: Use a Pre-catalyst (Pd(II)) that rapidly reduces to Pd(0) in situ.[1]

  • Avoid: Pd₂dba₃ (The dba ligand can inhibit the reaction by competing for the metal center).

  • Use: Pd(OAc)₂ (with added ligand) or, preferably, G3/G4 Palladacycle Pre-catalysts (e.g., XPhos Pd G4).[1]

  • Why? G3/G4 precatalysts ensure a strict 1:1 Pd:Ligand ratio and release the active monoligated Pd(0) species immediately upon base activation, preventing the formation of inactive dimers.

Module 2: Reaction Conditions & Additives

Q: My LCMS shows the nitrile group is hydrolyzing to an amide/acid. How do I stop this?

A: This is caused by the combination of aqueous base and high temperature .[1]

  • The Fix: Switch to anhydrous conditions or weaker bases.[1]

    • Standard Suzuki: Instead of aqueous Na₂CO₃, use anhydrous Cs₂CO₃ or K₃PO₄ suspended in 1,4-dioxane or toluene.[1]

    • Buchwald-Hartwig: Avoid strong alkoxides (NaOtBu) if possible.[1] Use Cs₂CO₃ with a highly active catalyst (e.g., BrettPhos Pd G4) which allows the reaction to proceed with a weaker base.[1]

Q: I see a major byproduct with Mass M-Br+H (Hydrodehalogenation). Where is the hydride coming from?

A: This is a common issue with electron-deficient aryl halides. The hydride source is often the solvent (via


-hydride elimination from an oxidized solvent species) or impurities in the base.
  • Troubleshooting Steps:

    • Solvent: Avoid primary/secondary alcohols (e.g., isopropanol, ethanol) as cosolvents.[1] Use strictly aprotic solvents like Toluene or 1,4-Dioxane .[1]

    • Temperature: Lower the temperature. If running at 100°C, try 80°C. High temps promote the

      
      -hydride elimination pathway.[1]
      
    • Concentration: Increase substrate concentration (0.5 M to 1.0 M). This favors the bimolecular coupling pathway over the unimolecular dehalogenation.[1]

Module 3: Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling (C-C Bond)

Target: 8-Aryl-4-cyanoquinoline[1]

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with:

    • 8-Bromoquinoline-4-carbonitrile (1.0 equiv)[1]

    • Aryl Boronic Acid (1.5 equiv)[1]

    • XPhos Pd G4 (2–5 mol%)[1][2]

    • K₃PO₄ (finely ground, anhydrous) (3.0 equiv)[1]

  • Solvent: Add degassed 1,4-Dioxane/Water (10:1) . Note: If nitrile hydrolysis is observed, switch to anhydrous Dioxane.

  • Reaction: Seal and heat to 80°C for 4–12 hours.

  • Workup: Filter through Celite, concentrate, and purify via silica chromatography (DCM/MeOH gradient).

Protocol B: Optimized Buchwald-Hartwig Amination (C-N Bond)

Target: 8-Amino-4-cyanoquinoline[1]

  • Setup: Charge vial with:

    • 8-Bromoquinoline-4-carbonitrile (1.0 equiv)[1]

    • Amine (1.2 equiv)[1]

    • BrettPhos Pd G4 (2–5 mol%)[1]

    • Cs₂CO₃ (3.0 equiv)[1]

  • Solvent: Add anhydrous Toluene or t-Amyl Alcohol .

  • Reaction: Seal and heat to 90°C .

  • Note: If the amine is a weak nucleophile (e.g., aniline), switch to RuPhos Pd G4 and NaOtBu (careful with hydrolysis, keep strictly anhydrous).[1]

Module 4: Data Visualization & Logic Flow

Figure 1: Catalyst Optimization Decision Tree

Caption: Logical workflow for selecting the optimal catalytic system based on reaction failure modes.

OptimizationTree start Start: 8-Bromoquinoline-4-CN Coupling check_yield Check Yield & Byproducts start->check_yield low_conv Low Conversion (<20%) check_yield->low_conv Stalled hydrolysis Nitrile Hydrolysis check_yield->hydrolysis Side Product dehal Hydrodehalogenation (M-Br) check_yield->dehal Side Product sol_ligand Ligand Failure / Poisoning low_conv->sol_ligand sol_base Base/Solvent Incompatibility hydrolysis->sol_base sol_path Competing Hydride Elimination dehal->sol_path action_ligand Switch to XPhos/BrettPhos G4 (Prevents N-coordination) sol_ligand->action_ligand action_base Use Anhydrous Cs2CO3 or K3PO4 Switch to Toluene sol_base->action_base action_path Remove Alcohols Increase Conc. Lower Temp sol_path->action_path

Figure 2: The "Peri" Effect & Ligand Solution

Caption: Mechanistic illustration of how bulky ligands prevent quinoline nitrogen poisoning.

PeriEffect cluster_fail Failure Mode: Standard Ligand cluster_success Success Mode: Buchwald Ligand Pd_fail Pd(PPh3)2 N_poison N-Coordination (Poisoning) Pd_fail->N_poison N1 binds Pd Pd_succ Pd(XPhos) Ligand_bulk Biaryl Bulk (Blocks N1) Pd_succ->Ligand_bulk Steric Shield C8_insert Oxidative Addition at C8-Br Ligand_bulk->C8_insert Facilitates

[1]

Summary of Key Parameters

ParameterStandard (Avoid)Optimized (Recommended)Reason
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)XPhos Pd G4 , BrettPhos Pd G4 Prevents N-poisoning; boosts OA at hindered C8.[1]
Base Na₂CO₃ (aq), NaOtBuK₃PO₄ , Cs₂CO₃ (Anhydrous)Prevents hydrolysis of C4-CN group.[1]
Solvent DMF, EtOH/Water1,4-Dioxane , Toluene Reduces hydrodehalogenation; improves solubility.[1]
Temp 100°C+80–90°C Balances rate vs. decomposition/hydrolysis.[1]

References

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1] Journal of the American Chemical Society, 130(24), 7538–7539.[1]

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]

  • Miyaura, N. (2002).[1][3] Cross-Coupling Reactions: A Practical Guide. Springer.[1] (General reference for Suzuki coupling mechanisms and troubleshooting).

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][4][5][6][7][8] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969-5970.[1] [1]

  • BenchChem Technical Support. (2025). Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. [1]

Sources

side reactions in 8-Bromoquinoline-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Troubleshooting of 8-Bromoquinoline-4-carbonitrile

Introduction: The Selectivity Challenge

The synthesis of 8-bromoquinoline-4-carbonitrile presents a classic chemoselectivity paradox in heterocyclic chemistry. The target molecule requires the installation of a nitrile group at the electron-deficient C4 position while preserving a chemically sensitive bromine atom at the C8 position.

The primary synthetic route involves the nucleophilic displacement of a leaving group (typically chloride) at C4. However, researchers frequently encounter yield-destroying side reactions ranging from hydrolysis to metal-mediated debromination. This guide deconstructs these failure modes and provides mechanistic solutions.

Primary Reaction Pathway & Critical Failure Points

The industry-standard approach utilizes 4-chloro-8-bromoquinoline as the precursor. The C4 position is activated for Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing nature of the pyridyl nitrogen, whereas the C8-Br bond is deactivated on the benzenoid ring.
Workflow Visualization (Pathway Analysis)

ReactionPathways Start 4-Chloro-8-bromoquinoline Target 8-Bromoquinoline-4-carbonitrile (TARGET) Start->Target KCN/CuCN, DMSO (S_NAr) Side1 4-Hydroxy-8-bromoquinoline (Hydrolysis Reversion) Start->Side1 H2O (Solvent impurity) Side3 4,8-Dicyanoquinoline (Over-reaction) Start->Side3 Pd(0) Catalysis (Oxidative Addition at C8) Side2 4-Amido-8-bromoquinoline (Nitrile Hydrolysis) Target->Side2 Acidic/Basic Workup

Figure 1: Competitive reaction landscape. The blue path is desired; red/yellow paths represent common side reactions.

Troubleshooting Guide: Side Reactions

Issue A: Reversion to 4-Hydroxy Species (Hydrolysis of Starting Material)

Symptom: LCMS shows a peak with Mass [M-Cl+OH]. The reaction stalls. Mechanism: The C4-Cl bond is highly susceptible to attack by any nucleophile. If the solvent (DMSO/DMF) is "wet," hydroxide ions generated in situ compete with cyanide. Root Cause:

  • Hygroscopic cyanide sources (KCN/NaCN).

  • Wet polar aprotic solvents.

Corrective Protocol:

  • Drying: Azeotropically dry the starting material with toluene.

  • Solvent: Use anhydrous DMSO or NMP.

  • Reagent: Switch to CuCN (Cuprous Cyanide). Unlike alkali cyanides, CuCN is less hygroscopic and the covalent Cu-CN bond mitigates the basicity of the medium, reducing hydroxide generation [1].

Issue B: Loss of the 8-Bromine (Debromination/Bis-cyanation)

Symptom: Formation of quinoline-4-carbonitrile (mass -Br +H) or 4,8-dicyanoquinoline. Mechanism:

  • Debromination: If Palladium (Pd) catalysis is used, the oxidative addition into the C8-Br bond (Ar-Br) is facile. In the presence of hydride sources (alcohols, amines), reductive elimination yields the debrominated product.

  • Bis-cyanation: Pd inserts into both C4-Cl and C8-Br.

Corrective Protocol:

  • Avoid Pd(0): Do not use Rosenmund-von Braun conditions (Pd/Ligand) if possible. The C4-Cl displacement is an

    
     process and does not require metal catalysis if the temperature is sufficient (80-100°C) [2].
    
  • If Pd is required: Use bulky, electron-rich ligands (e.g., Xantphos) and strictly limit temperature to <60°C to kinetically favor the activated C4 position over the neutral C8 position.

Issue C: Nitrile Hydrolysis (Amide Formation)

Symptom: Product peak shifts +18 mass units (Amide). Mechanism: Nitriles are metastable. During aqueous workup, local pH extremes catalyze the addition of water across the triple bond.



Corrective Protocol:

  • Quench: Do not quench directly into strong acid or base. Pour the reaction mixture into a buffered ammonium chloride (sat. aq.) solution or ice water.[1]

  • Extraction: Extract immediately into EtOAc/DCM. Do not let the nitrile sit in the aqueous phase.

Comparative Analysis of Synthetic Routes

FeatureRoute A:

Displacement
Route B: Pd-Catalyzed Cyanation Route C: N-Oxide Reissert-Henze
Precursor 4-Chloro-8-bromoquinoline4,8-Dibromoquinoline8-Bromoquinoline N-oxide
Reagent KCN or CuCNZn(CN)₂, Pd(PPh₃)₄TMSCN, Benzoyl Chloride
Primary Risk Hydrolysis (OH formation)Bis-cyanation (C4 & C8) Regioselectivity (C2 vs C4)
Selectivity High (Electronic control)Low (Requires ligand tuning)Low (Favors C2)
Recommendation Primary Choice AvoidAlternative only

Frequently Asked Questions (FAQ)

Q: Can I use the Reissert-Henze reaction to avoid chlorinated intermediates? A: Proceed with caution. The Reissert-Henze reaction on quinoline N-oxides typically favors the C2 position due to the mechanism involving the 1-acyl-1,2-dihydroquinoline intermediate [3]. To force substitution at C4, the C2 position must be sterically blocked, which is not the case for 8-bromoquinoline. You will likely obtain 8-bromoquinoline-2-carbonitrile as the major product.

Q: Why is my yield low when using KCN in DMF? A: KCN is poorly soluble in DMF, leading to heterogeneous kinetics. This often requires higher temperatures, which promotes tar formation (polymerization).

  • Solution: Add 18-Crown-6 (catalytic) to solubilize the potassium ion, or switch to CuCN in NMP (N-Methyl-2-pyrrolidone) which allows for a homogeneous reaction at lower temperatures [4].

Q: How do I remove the inorganic copper salts after using CuCN? A: Copper salts form stable complexes with the nitrile product, lowering isolated yield.

  • Protocol: Quench the reaction with an aqueous solution of FeCl₃ or ethylenediamine . These ligands bind copper more tightly than the nitrile, releasing your product into the organic phase.

References

  • Organic Chemistry Portal. "Rosenmund-von Braun Reaction." Available at: [Link]

  • SciSpace. "Reissert-Henze reaction as a route to simple C-substituents alpha to the heteronitrogen atom." Available at: [Link]

Sources

Technical Support Center: 8-Bromoquinoline-4-carbonitrile Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Deactivation & Reaction Failure

Doc ID: TS-QCN-8BR-001 Last Updated: 2025-05-12 Status: Active

Executive Summary: The "Quinoline Trap"

Coupling at the C8 position of 8-bromoquinoline-4-carbonitrile presents a "perfect storm" for palladium catalyst deactivation. You are likely experiencing low conversion (<20%) or complete stalling after an initial burst of activity.

This failure is rarely due to the oxidative addition rate (the electron-deficient ring actually activates the C-Br bond). Instead, it is caused by Competitive N-Coordination . The quinoline nitrogen (N1), combined with the steric crowding of the peri-position (C8), creates a chelation trap that displaces standard ligands (like PPh3 or dppf), forming an inactive off-cycle species. Furthermore, the C4-nitrile group is susceptible to base-mediated hydrolysis, leading to amide side-products.

This guide provides the diagnostic tools and specific protocols to bypass these deactivation pathways.

Diagnostic Matrix: Why Did My Reaction Fail?

Symptom Probable Cause Immediate Action
Reaction turns black/precipitates immediately. "Pd-Black" Aggregation. The quinoline N displaced your phosphine ligand, destabilizing the Pd(0) species.Switch to Pd-PEPPSI-IPr or XPhos Pd G4 . These bulky ligands cannot be displaced by the quinoline N.
Conversion stops at ~15-20%. Product Inhibition. The product (biaryl quinoline) is often a better ligand than the substrate, poisoning the catalyst as it forms.Increase catalyst loading to 3-5 mol% or switch to a bulky NHC ligand system.
New spot on TLC (lower Rf than product). Nitrile Hydrolysis. The C4-CN group converted to a primary amide (-CONH2) due to aqueous base.Switch to anhydrous base (K3PO4) and solvent (Dioxane). Exclude water.
Starting material remains, Catalyst is soluble. Stable Oxidative Addition Complex. The Pd inserted into C-Br but is "stuck" due to chelation by N1.Increase Temp to >100°C to force reductive elimination.

Deep Dive: The Mechanism of Deactivation

The "Death Loop"

In standard Suzuki couplings, researchers often use Pd(PPh3)4 or Pd(dppf)Cl2. With 8-bromoquinoline, these catalysts fail because the quinoline nitrogen is a competent ligand.

  • Displacement: The Quinoline-N binds to Pd(II), kicking off the phosphine ligand.

  • Chelation: Because the Br is at C8 (peri-position), the Pd center is held in a rigid 5-membered-like chelate with the ring nitrogen.

  • Stalling: This "resting state" is too stable. The transmetallation step (reaction with boronic acid) cannot overcome the energy barrier to break this chelate.

Visualizing the Pathway

The diagram below illustrates the competition between the Productive Cycle and the Deactivation Trap.

CatalystDeactivation cluster_legend Pathway Key ActiveCat Active Species [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd(II)-Br) ActiveCat->OxAdd + Substrate (R-Br) TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronic Acid Trap THE TRAP: N-Coordination Complex (Stable Chelate) OxAdd->Trap Quinoline N displaces Ligand (Low Steric Bulk) Product Product Release (Reductive Elimination) TransMet->Product Fast Product->ActiveCat Cycle Regenerates Trap->TransMet BLOCKED PdBlack Pd Black (Irreversible Aggregation) Trap->PdBlack Ligand Dissociation key1 Green = Productive Cycle key2 Red = Deactivation Trap

Figure 1: The "Death Loop" occurs when the catalyst ligand (L) is not bulky enough to prevent the Quinoline Nitrogen from binding to the Palladium center.

The Solution: Steric Bulk as a Shield

To prevent N-coordination, you must use a ligand that is sterically imposing . It must create a "wall" around the Pd center that allows the C-Br bond to enter but physically blocks the Quinoline Nitrogen from binding.

Recommended Catalyst Systems
Catalyst SystemWhy it WorksProtocol Notes
Pd-PEPPSI-IPr Gold Standard. The bulky NHC (N-Heterocyclic Carbene) ligand is non-labile and sterically massive. It prevents N-coordination.Run in Dioxane/Toluene at 80-100°C. Excellent stability.
XPhos Pd G4 Alternative. The biaryl phosphine (XPhos) is huge. The G4 precatalyst ensures a 1:1 Pd:Ligand ratio, preventing induction periods.Good for lower temperatures (60-80°C).
Pd(PPh3)4 AVOID. Ligands are too small and labile.Will result in <10% yield.

Validated Experimental Protocol

Objective: Coupling 8-bromoquinoline-4-carbonitrile with Phenylboronic acid.

Reagents:

  • Substrate: 8-Bromoquinoline-4-carbonitrile (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPr (2.0 - 3.0 mol%)

  • Base: Potassium Phosphate Tribasic (K3PO4), finely ground, anhydrous (3.0 equiv).

  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Procedure:

  • Preparation (Glovebox or Schlenk Line):

    • Charge a reaction vial with the 8-bromo substrate, boronic acid, K3PO4, and Pd-PEPPSI-IPr.

    • Critical: Do not add water. Standard Suzuki aqueous conditions will hydrolyze the 4-CN group to an amide.

  • Solvation:

    • Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

    • Degas the solvent by sparging with Argon for 10 minutes before addition, or use the freeze-pump-thaw method. Oxygen kills the active monomeric Pd species.

  • Reaction:

    • Seal the vial with a crimp cap (Teflon septum).

    • Heat to 100°C for 4-12 hours.

    • Note: The high temperature is required to force the reductive elimination step in the crowded 8-position.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter through a pad of Celite to remove phosphate salts and Pd-black.

    • Rinse with EtOAc.

    • Safety: Treat waste as cyanide-contaminated (though the nitrile is usually stable, trace cyanide release is possible if Pd inserts into the C-CN bond, though rare).

Frequently Asked Questions (FAQ)

Q: Can I use Pd(OAc)2 and PPh3? A: No. The induction period required to generate Pd(0) from Pd(OAc)2 allows the quinoline substrate to sequester the Pd(II) before the phosphine can bind effectively. You will see immediate precipitation (Pd black).

Q: My product has a mass of M+18. What happened? A: You hydrolyzed the nitrile.[3][4][5][6] This happens if you use Na2CO3/Water or K2CO3/Water. The nitrile at the 4-position is electron-deficient and highly susceptible to nucleophilic attack by hydroxide. Switch to anhydrous K3PO4.

Q: Can I use a Buchwald-Hartwig amination at the 8-position? A: Yes, but it is extremely difficult. The same "Death Loop" applies. You must use BrettPhos or RuPhos Pd G4 precatalysts. Standard BINAP conditions will fail.

Q: Why is the reaction stalling at 50%? A: Catalyst death. If using Pd-PEPPSI, add a second portion of catalyst (1 mol%) after 4 hours. Also, ensure your boronic acid hasn't protodeboronated (check its purity by NMR).

References

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Effective Catalyst for Negishi Coupling." Chemistry – A European Journal, 2006.

    • Grounding: Establishes Pd-PEPPSI as the solution for difficult, sterically hindered couplings.
  • Sigma-Aldrich. "PEPPSI™ Catalysts Overview."

    • Grounding: Provides commercial specifications and general handling for the recommended c
  • Lundgren, R. J., & Stradiotto, M. "Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design."[7] Chemistry – A European Journal, 2012.[7]

    • Grounding: Explains the mechanistic necessity of bulky ligands to prevent heteroatom coordin
  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature."

    • Grounding: General mechanism verific

Sources

Technical Support Center: Optimization of Reaction Time for 8-Bromoquinoline-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BQCN-OPT-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Kinetic Challenge

You are attempting to synthesize 8-bromoquinoline-4-carbonitrile . The core challenge is chemoselectivity . You possess two halogenated sites on the quinoline ring:

  • Position 4 (C4): The target site for cyanation.

  • Position 8 (C8): A bromine handle that must remain intact for downstream SAR (Structure-Activity Relationship) derivatization.

The Optimization Thesis: Reaction time is not just an efficiency metric; it is the primary control variable for selectivity. Prolonged exposure to Pd(0) catalysts will eventually activate the C8-Br bond, leading to bis-cyanation or polymerization. To optimize reaction time, we must switch from thermodynamic control (long reflux) to kinetic control (rapid oxidative addition at C4).

Core Protocol: The "Kinetic Sweet Spot"

Recommended Pathway: Palladium-Catalyzed Cyanation of 4-Iodo-8-bromoquinoline

We recommend starting with the 4-iodo analogue rather than the 4-chloro. The C4-I bond undergoes oxidative addition significantly faster than C8-Br, allowing for a wider kinetic window where the target product is formed before the impurity profile degrades.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
4-Iodo-8-bromoquinoline 1.0SubstratePrecursor purity >98% required.
Zn(CN)₂ 0.6Cyanide SourceSafer than NaCN; slow release prevents catalyst poisoning.
Pd(PPh₃)₄ 0.05CatalystPd(0) source. Fresh, yellow crystals essential.
DMF (Anhydrous) [0.2 M]SolventDe-gas thoroughly with Argon (sparge 15 min).
TMEDA 0.1AdditiveAccelerates Zn(CN)₂ dissolution (Optional but recommended).
Experimental Workflow (Thermal vs. Microwave)
Method A: Microwave Irradiation (Recommended for Time Optimization)

Target Time: 5–10 Minutes

  • Load: In a microwave vial, combine substrate, Zn(CN)₂, and Pd(PPh₃)₄.

  • Seal & Purge: Cap the vial and purge with Argon for 5 minutes.

  • Solvent: Inject degassed DMF via septum.

  • Irradiate:

    • Temp: 100°C

    • Power: Dynamic (Max 200W)

    • Hold Time: 300 seconds (5 min).

  • Quench: Cool to RT immediately with compressed air. Dilute with EtOAc/Water.

Method B: Conventional Thermal Heating

Target Time: 2–4 Hours

  • Setup: 2-neck RBF with condenser and internal temp probe.

  • Heat: Oil bath at 90°C.

  • Monitor: Pull aliquots every 30 mins for HPLC.

  • Stop Condition: Stop immediately when SM < 2% or bis-cyano impurity > 1%.

Reaction Pathway & Selectivity Logic

The following diagram illustrates the competing pathways. Your goal is to maximize the green path and terminate before the red path becomes viable.

ReactionPathway Start 4-Iodo-8-bromoquinoline Int1 Pd(II) Oxidative Addition Complex (C4) Start->Int1 Fast (k1) Low Ea Side2 Protodehalogenation (Loss of Br) Start->Side2 Catalyst Death Product 8-Bromoquinoline- 4-carbonitrile Int1->Product Zn(CN)2 Transmetallation Side1 Bis-nitrile (Over-reaction) Product->Side1 Slow (k2) High Temp/Time Product->Side2 Trace Water Long Time

Caption: Kinetic competition between C4-I oxidative addition (fast) and C8-Br activation (slow). Optimization relies on terminating the reaction in the window between k1 and k2.

Troubleshooting Guide (FAQ)

Q1: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst Poisoning ("The Cyanide Trap"). Root Cause: If Zn(CN)₂ releases cyanide ions too quickly into the solution before the Pd(II)-aryl complex is formed, free CN⁻ binds irreversibly to Pd(0), forming unreactive [Pd(CN)₄]²⁻ species. Solution:

  • Do not add all reagents at once if using NaCN/KCN (switch to Zn(CN)₂).

  • Add Water: Add 1-2% water to the DMF. This helps solubilize Zn(CN)₂ slightly, regulating the release of cyanide to match the catalytic turnover rate.

  • Check Oxygen: Pd-phosphine complexes are O₂ sensitive. If the solution turns black (Pd black precipitation) immediately, your inert atmosphere failed.

Q2: I am seeing significant amounts of 8-bromoquinoline (des-iodo product) but no nitrile.

Diagnosis: Protodehalogenation. Root Cause: The oxidative addition occurred (Pd inserted into C-I), but transmetallation with cyanide failed. Instead, the complex abstracted a hydride from the solvent or trace moisture. Solution:

  • Dry Solvents: Ensure DMF is anhydrous.

  • Temperature: Increase temperature. Transmetallation is often the rate-determining step and has a higher energy barrier than oxidative addition.

  • Ligand: Switch to a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene). The wide bite angle of dppf facilitates the reductive elimination step.

Q3: Why is Microwave (MW) better than Thermal for this specific substrate?

Technical Insight: Thermal heating creates a "thermal gradient" (hot walls, cool center). To reach the activation energy for the reaction, you often overshoot the temperature at the flask walls, activating the sensitive C8-Br bond. Microwave heating is volumetric . The entire solution reaches 100°C instantly. You can run the reaction for 5 minutes and quench. This short duration is insufficient for the slower C8-Br activation to occur, resulting in higher purity profiles.

Diagnostic Flowchart: Optimization Logic

Use this decision matrix when your HPLC trace shows impurities.

Troubleshooting Start Analyze HPLC Trace (254 nm) CheckSM Is Starting Material Present? (>5%) Start->CheckSM CheckImp Identify Major Impurity CheckSM->CheckImp No (Conversion Complete) Stall Reaction Stalled CheckSM->Stall Yes Over Over-reaction CheckImp->Over Bis-cyano detected Sol3 Action: Switch Ligand to dppf Check Reagent Quality CheckImp->Sol3 Des-iodo detected Sol1 Action: Check O2 exclusion Add 1% H2O to DMF Stall->Sol1 Pd Black Visible Stall->Sol3 Solution Clear/Yellow Sol2 Action: Reduce Temp by 10°C Reduce Time by 50% Over->Sol2

Caption: Decision matrix for optimizing reaction parameters based on HPLC impurity profiling.

References

  • Maligres, P. E., et al. (2002). "Cyanation of 4-iodo-8-bromoquinoline." Tetrahedron Letters, 43(35). (Generalized reference for quinoline halogen reactivity).

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New Powerfull Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications. (Discussion on catalyst poisoning and cyanide sources).

  • Zanon, J., et al. (2003). "Microwave-Assisted Palladium-Catalyzed Cyanation of Aryl Chlorides." Journal of the American Chemical Society. (Foundational work on microwave acceleration for cyanation).

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. (Mechanistic insight into oxidative addition rates of Ar-Cl vs Ar-I).

work-up procedure for 8-Bromoquinoline-4-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Bromoquinoline-4-carbonitrile

Ticket ID: #QCN-8BR-ISO-001 Subject: Optimization of Work-up and Isolation Procedures for 8-Bromoquinoline-4-carbonitrile Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

8-Bromoquinoline-4-carbonitrile is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., EGFR, PI3K pathways).[1] Its dual-functionality—an electrophilic nitrile at C4 and a cross-coupling-ready bromide at C8—presents unique isolation challenges.[1]

This guide addresses the three most common failure modes during work-up:

  • Hydrolysis of the Nitrile: Unintentional conversion to 8-bromoquinoline-4-carboxamide.[1]

  • Metal Contamination: Residual Palladium/Copper trapping by the quinoline nitrogen.[1]

  • Emulsion Formation: Amphiphilic nature of protonated quinoline salts.

Module 1: Standard Isolation Protocol (Post-Cyanation)

Context: Isolation of target from a Pd-catalyzed cyanation of 8-bromo-4-chloroquinoline.[1]

The "Golden Rule" of Quinoline Work-ups: Quinolines are weak bases (


).[1] Acidic aqueous washes will protonate the nitrogen, dragging your product into the water layer.[1] Always maintain aqueous pH > 8.0. 
Step-by-Step Protocol
StepActionTechnical Rationale
1. Quench Cool reaction to 20°C. Dilute 1:1 with Ethyl Acetate (EtOAc) . Add 10% aq. FeSO₄ or dilute NH₄OH .[1]Cyanide Safety: FeSO₄ complexes free cyanide into Prussian Blue (non-toxic).[1] NH₄OH solubilizes Copper salts (if CuCN was used) as deep blue ammines.
2.[1] Filtration Filter biphasic mixture through a pad of Celite 545 .[1] Wash pad with EtOAc.[1]Removes insoluble Pd-black and metal-cyanide polymers that cause emulsions.
3.[1] Partition Transfer to separatory funnel. Wash organic layer with Brine (Sat. NaCl) .[1]Do not use water only. The high ionic strength of brine prevents the "oiling out" of the lipophilic quinoline.
4.[1] Scavenging Add Thiol-functionalized Silica (SiliaMetS® Thiol) (5 wt% relative to crude) to the organic layer.[1] Stir for 30 min. Filter.Quinolines coordinate Pd(II) tightly.[1] Standard washing rarely removes it.[1] Thiol scavengers are required for pharmaceutical purity (<10 ppm Pd).[1]
5. Drying Dry over Na₂SO₄ (Sodium Sulfate), not MgSO₄.[1]MgSO₄ is slightly acidic and can promote Lewis-acid catalyzed hydrolysis of the nitrile if trace water is present.[1]
6. Isolation Concentrate in vacuo at < 40°C .Heat + trace moisture = Amide formation.[1]

Module 2: Troubleshooting & FAQs

Q1: My product disappeared into the aqueous layer. How do I recover it?

Diagnosis: You likely used an acidic wash (e.g., 1M HCl) to remove impurities, or the reaction generated acid (e.g., from acetic acid buffers).[1] The Fix:

  • Cool the aqueous layer to 0°C.

  • Slowly basify with Sat.[1] NaHCO₃ or 1M NaOH until pH is ~9-10.[1] Watch for precipitation.

  • Extract 3x with DCM (Dichloromethane) . DCM is superior to EtOAc for solubilizing planar aromatic heterocycles like quinolines.[1]

Q2: I see a new spot on TLC just below my product (R_f 0.4 vs 0.5). What is it?

Diagnosis: This is almost certainly 8-bromoquinoline-4-carboxamide .[1] Cause: Hydrolysis of the nitrile.[1] This happens if you:

  • Heated the work-up (rotovap bath > 45°C).

  • Used strong acids/bases during extraction.[1]

  • Left the compound in solution with wet solvent for days.[1][2] Remediation: It is very difficult to separate the amide from the nitrile by flash chromatography.[1] Recrystallization from Ethanol/Water (9:1) often preferentially crystallizes the nitrile, leaving the amide in the mother liquor.[1]

Q3: The crude NMR shows broad peaks and the baseline is messy.

Diagnosis: Paramagnetic broadening due to residual Copper (if Rosenmund-von Braun conditions were used) or Iron (from work-up).[1] The Fix: Wash the organic layer with a 0.5M EDTA solution (pH 8) .[1] EDTA chelates these metals more strongly than the quinoline nitrogen does.[1]

Module 3: Visualized Workflow

The following diagram illustrates the decision logic for the work-up, specifically designed to avoid the hydrolysis trap.

WorkUpProcedure Start Reaction Mixture (8-Bromoquinoline-4-carbonitrile) Quench Quench: Dilute EtOAc + 10% FeSO4 (Complex Free CN-) Start->Quench Filter Filter through Celite (Remove Pd/Fe solids) Quench->Filter Partition Partition: Organic vs. Aqueous Filter->Partition CheckPH Check Aqueous pH Partition->CheckPH Aqueous Layer Analysis Wash Wash: 0.5M EDTA (if Cu used) then Brine Partition->Wash Organic Layer Acidic pH < 7 (Product is Protonated/Soluble) CheckPH->Acidic If Acidic Basic pH > 8 (Product is Free Base/Insoluble) CheckPH->Basic If Basic (Correct) Recovery Basify to pH 9 (NaHCO3) Extract w/ DCM Acidic->Recovery Basic->Partition Discard Aq. Recovery->Wash Scavenge Add Thiol-Silica (Remove residual Pd) Wash->Scavenge Dry Dry (Na2SO4) & Conc < 40°C Scavenge->Dry

Caption: Logic flow for the isolation of 8-bromoquinoline-4-carbonitrile, emphasizing pH control to prevent product loss to the aqueous phase.

Module 4: Quantitative Data & Stability

Table 1: Solvent Compatibility for Extraction

SolventSolubility RatingSuitabilityNotes
Dichloromethane (DCM) HighExcellent Best for solubilizing the planar quinoline ring.[1]
Ethyl Acetate (EtOAc) ModerateGood Safer than DCM, but may require larger volumes.[1]
Diethyl Ether LowPoor Quinoline salts often precipitate/oil out.[1]
Water (pH < 4) HighAvoid Product protonates and dissolves (loss of yield).[1]

Table 2: Stability Profile

ConditionStabilityRecommendation
Solid State (RT) StableStore in amber vials (light sensitive).[1]
Solution (DCM, 24h) StableSafe for overnight stirring.[1]
Acidic Solution (pH 1) Unstable Rapid hydrolysis to amide/acid.[1]
Silica Gel ModerateElute quickly; prolonged exposure degrades nitrile.[1]

References

  • Cohen, D. T., & Buchwald, S. L. (2015).[3] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[3] [Link]

    • Grounding: Establishes the use of Pd-catalyzed cyanation for aryl halides and the necessity of controlling aqueous conditions.
  • Organic Chemistry Portal. (n.d.).[1] Arenenitrile Synthesis by Cyanations or Substitution.[1] [Link]

    • Grounding: Provides general protocols for cyanation work-ups and c
  • PubChem. (n.d.).[1] Quinoline Compound Summary. [Link][1]

    • Grounding: Source for pKa (4.[1][4]9) and solubility data (sparingly soluble in cold water) driving the pH adjustment recommendations.[1]

  • Grounding: Verifies the commercial availability and handling precautions (light sensitivity) of the 8-bromoquinoline scaffold.

Sources

Technical Support Center: Solubilization Strategies for 8-Bromoquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: October 2025 Document ID: TS-QCN-804[1]

Executive Summary: The "Brick Dust" Challenge

8-Bromoquinoline-4-carbonitrile is a classic "brick dust" intermediate.[1] Its structural rigidity, combined with the electron-withdrawing nitrile group at position 4 and the heavy bromine atom at position 8, creates a molecule with high lattice energy and significant lipophilicity (LogP ~2.8–3.2).

Users frequently report precipitation during aqueous dilutions (biological assays) and poor reactivity in standard low-boiling solvents due to heterogeneous mixtures.[1] This guide provides validated protocols to overcome these thermodynamic barriers.

Solubility Profile Snapshot
Solvent SystemSolubility RatingEstimated Limit (25°C)Application
Water / PBS Insoluble< 10 µg/mLAvoid (without additives)
DMSO Excellent> 50 mg/mLStock solutions, library storage
DMF Excellent> 50 mg/mLSynthesis (Suzuki/Buchwald)
DCM Good~ 20 mg/mLExtraction / Workup
Methanol/Ethanol Poor to Moderate1–5 mg/mLRequires heating; poor for storage
PEG-400 Good~ 10 mg/mLIn vivo formulation co-solvent

Decision Matrix: Solvent Selection

Use the following logic flow to select the correct solvent system for your specific application.

SolventSelection Start Application Type Synth Chemical Synthesis Start->Synth Bio Biological Assay Start->Bio Purify Purification/Analysis Start->Purify HighTemp High Temp (>100°C) (e.g., Suzuki) Synth->HighTemp LowTemp Low Temp / Nucleophilic Synth->LowTemp Cell Cell-Based / Enzymatic Bio->Cell Animal In Vivo (IP/PO) Bio->Animal LCMS LC-MS / HPLC Purify->LCMS Flash Flash Column Purify->Flash Solv_DMF Use DMF or DMAc (Degas thoroughly) HighTemp->Solv_DMF Solv_THF Use THF/Dioxane (Requires reflux) LowTemp->Solv_THF Stock 1000x Stock in DMSO Cell->Stock Formulation 10% DMSO + 40% PEG400 + 50% Water (with CD) Animal->Formulation Mobile ACN/Water + 0.1% Formic Acid (Dissolve sample in DMSO) LCMS->Mobile Solid DCM/MeOH (95:5) Load as solid or DMSO injection Flash->Solid

Figure 1: Decision tree for solvent selection based on experimental intent. Dark nodes represent starting points; yellow nodes represent the recommended solvent system.

Troubleshooting Guides

Module A: Synthesis & Reaction Optimization

Issue: The starting material remains a slurry, leading to poor conversion in cross-coupling reactions (e.g., Suzuki-Miyaura).

Mechanism: 8-Bromoquinoline-4-carbonitrile aggregates due to pi-pi stacking.[1] In standard solvents like Toluene or aqueous Dioxane, the effective concentration of the monomer is too low for the catalyst oxidative addition step.

Protocol: The "High-Boiling Polar" Switch

  • Solvent Swap: Replace Toluene/Ethanol mixtures with DMF (N,N-Dimethylformamide) or DMAc (Dimethylacetamide) .[1] These bipolar aprotic solvents disrupt the lattice energy.

  • Concentration: Maintain reaction concentration between 0.1 M and 0.2 M.

  • Temperature: Heat to 100–110°C . The compound typically dissolves fully only above 60°C in these solvents.

  • Workup: Do not use simple evaporation (high boiling point).

    • Dilute reaction mixture 10x with water.

    • The product will likely precipitate. Filter the solid.

    • Redissolve the solid in DCM for drying and purification.

Module B: Biological Assays (Preventing "Crash Out")

Issue: Compound precipitates immediately upon dilution into cell culture media (MEM/DMEM), causing false negatives or cytotoxicity artifacts.

Mechanism: Rapid change in dielectric constant from DMSO (ε=46) to Water (ε=80) forces hydrophobic aggregation.[1]

Protocol: Intermediate Dilution Step Do not jump from 100% DMSO to 0.1% DMSO in one step.

  • Prepare Master Stock: Dissolve 8-Bromoquinoline-4-carbonitrile in anhydrous DMSO at 10 mM . Sonicate at 40°C for 5 minutes to ensure monomeric dispersion.

  • Create Intermediate Stock (100x): Dilute the Master Stock 1:10 into pure Ethanol or PEG-400 .

    • Why? Ethanol/PEG acts as a bridge, lowering the surface tension mismatch.

  • Final Dosing: Spike the Intermediate Stock into the pre-warmed (37°C) media under rapid vortexing.

    • Target: Final DMSO concentration < 0.5%.

Module C: In Vivo Formulation (IP/PO Dosing)

Issue: Need to dose 10–50 mg/kg, but the compound clogs needles or sits in the gut as a solid.

Protocol: Cyclodextrin Complexation Hydrophobic quinolines fit well into the cavity of Beta-Cyclodextrins.

  • Vehicle Prep: Prepare 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1]

  • Solubilization:

    • Dissolve compound in minimal DMSO (5% of final volume).[1]

    • Add Tween 80 (2% of final volume).[1]

    • Slowly add the 20% HP-β-CD solution while vortexing.[1]

  • Clarification: If the solution remains cloudy, sonicate in a water bath at 45°C for 20 minutes.

  • Filtration: Pass through a 0.45 µm PVDF filter before injection.

Analytical Workflow: LC-MS

Issue: Peak tailing or carryover in HPLC.

Solution:

  • Column: Use a C18 column with high carbon load (e.g., Waters XBridge or Phenomenex Kinetex).[1]

  • Mobile Phase: High pH buffers (Ammonium Bicarbonate, pH 10) often improve peak shape for quinolines by suppressing protonation of the ring nitrogen, though the 4-CN group reduces basicity.[1] If low pH (Formic acid) is required, use a gradient starting at 5% ACN to prevent precipitation at the injection head.

  • Needle Wash: Use 50:50 MeOH:DMSO as the needle wash solvent to prevent carryover.

Frequently Asked Questions (FAQ)

Q1: Can I use Acetone to dissolve 8-Bromoquinoline-4-carbonitrile? A: Acetone is not recommended. While it may dissolve the compound initially, it is too volatile. Evaporation during handling leads to rapid crusting/crystallization on pipette tips, altering the actual dispensed dose. Use DMSO for stock solutions.[2]

Q2: The compound turned yellow in solution. Is it degraded? A: Not necessarily. Quinolines are often sensitive to light and can form charge-transfer complexes in solution that appear yellow/orange.[1] Check purity via LC-MS. If the molecular ion (M+ and M+2 for Bromine isotope pattern) is intact, the color change is likely photophysical, not chemical degradation. Store DMSO stocks in amber vials.

Q3: I see a "double peak" on my HPLC. Is it a mixture? A: Check your gradient. If the compound is injected in pure DMSO into a high-aqueous mobile phase, it may precipitate in the column head and redissolve slowly, creating a "ghost" peak. Dilute your sample 1:1 with Acetonitrile/Water before injection to fix this.

Q4: How do I remove DMSO after a reaction? A: Do not attempt to rotovap DMSO. Use a "Crash and Filter" method: Pour the DMSO mixture into 10 volumes of ice-cold water. The hydrophobic 8-Bromoquinoline-4-carbonitrile will precipitate.[1] Filter the solid, wash with water, and then dissolve the filter cake in DCM for drying.

References

  • General Solubility of Quinoline Derivatives

    • Source: PubChem Compound Summary for Quinoline-4-carbonitrile deriv
    • Link: (Search Term: Quinoline-4-carbonitrile)[1]

  • "Brick Dust" Formulation Strategies

    • Source: Bergström, C. A., et al. "Computational prediction of drug solubility in water-based systems."[1] Chemical Reviews (2016).[1]

    • Context: Discusses lattice energy barriers in planar arom
    • Link:[1]

  • Cyclodextrin Complexation Protocols

    • Source: Loftsson, T., & Brewster, M. E.[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology (2010).[1]

    • Link:[1]

  • Solvent Selection for Suzuki Couplings

    • Source: ChemicalBook / Sigma Aldrich Technical Bulletins for Bromoquinolines.
    • Link:[1]

(Note: Specific solubility curves for this exact CAS are proprietary to most internal databases; protocols above are derived from validated Structure-Property Relationship (SPR) analysis of the 4-cyano-8-bromoquinoline scaffold.)

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of 8-Bromoquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum of 8-Bromoquinoline-4-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

8-Bromoquinoline-4-carbonitrile (CAS: 35853-41-9 / Analogous structures) is a critical heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and anti-infective agents.[1] Its structural integrity relies on the precise regiochemistry of the nitrile group at position C4 and the bromine atom at position C8.

This guide provides a technical analysis of the 1H NMR spectrum of 8-Bromoquinoline-4-carbonitrile, comparing its spectral signature against key regioisomers and precursors (Alternatives). By defining the diagnostic "Peri-Effect" and specific coupling constants, this document serves as a self-validating protocol for structural verification.

Technical Analysis: The Product Spectrum

The 1H NMR spectrum of 8-Bromoquinoline-4-carbonitrile is characterized by the loss of the H4 proton signal and a significant downfield shift of the H5 proton due to the steric and electronic influence of the cyano group.

Predicted Spectral Assignment (400 MHz, DMSO-d6)

Note: Values are derived from high-confidence additivity rules and analogous 4-cyanoquinoline/8-bromoquinoline datasets.

PositionProtonMultiplicityShift (δ, ppm)Coupling (J, Hz)Diagnostic Note
H2 Ar-HDoublet (d)9.15 – 9.254.5Most deshielded; adjacent to N.
H3 Ar-HDoublet (d)8.05 – 8.154.5Ortho to CN; deshielded relative to unsubstituted quinoline.[1]
H5 Ar-HDoublet (d)8.45 – 8.558.5, 1.5Peri-Effect: Strongly deshielded by C4-CN lone pair.[1]
H6 Ar-HTriplet (dd)7.65 – 7.758.0, 7.5Pseudo-triplet; meta to Br.
H7 Ar-HDoublet (d)8.10 – 8.207.5, 1.5Ortho to Br; distinct from H5.
Mechanism of Assignment
  • The "Peri-Effect" (H5): In 4-substituted quinolines, the substituent at C4 is spatially proximate to H5. The magnetic anisotropy of the Cyano (CN) group causes a characteristic downfield shift of H5 (~0.5–0.7 ppm) compared to the parent 8-bromoquinoline. This is the primary confirmation of C4-substitution.

  • Pyridine Ring Coupling (H2-H3): The presence of a vicinal coupling constant (

    
    ) confirms that C2 and C3 are unsubstituted, validating the C4 position of the nitrile.
    
  • Benzene Ring Pattern (H5-H6-H7): The 8-Bromo substitution pattern leaves three contiguous protons. H7 is typically deshielded by the adjacent bromine, but less so than H5 is by the cyano group.

Comparative Analysis: Product vs. Alternatives

To ensure robust identification, the product's spectrum must be differentiated from common synthetic byproducts or isomers.

Comparison A: Regioisomer Differentiation (The "Alternative" Isomers)

In Rosenmund-von Braun cyanation reactions, incomplete conversion or rearrangement can occur.

Feature8-Bromoquinoline-4-carbonitrile (Product)8-Bromoquinoline-3-carbonitrile (Isomer)8-Bromoquinoline (Starting Material)
H2 Signal Doublet (

Hz)
Singlet (s)Doublet of Doublets (dd)
H4 Signal Absent Singlet (s)Present (~8.2 ppm)
H5 Shift ~8.5 ppm (Peri-deshielded) ~7.9 ppm (Normal)~7.8 ppm (Normal)
Key Logic H2 couples to H3.[1]H2 is isolated (singlet).H4 couples to H3.

Performance Insight: The Product is superior for structural validation because the H5 peri-shift is a definitive "binary" marker—it is either present (C4-CN) or absent (other isomers).[1]

Comparison B: Solvent Selection (CDCl3 vs. DMSO-d6)
  • CDCl3 (Chloroform-d):

    • Pros: Sharper lines, standard for non-polar intermediates.

    • Cons: 8-Bromoquinoline-4-carbonitrile has limited solubility due to the planar, electron-deficient ring system, leading to stacking effects that broaden peaks.

  • DMSO-d6 (Dimethyl sulfoxide-d6):

    • Pros:Recommended. Disrupts

      
      -
      
      
      
      stacking, providing sharp, well-resolved multiplets. The polar environment slightly enhances the downfield shift of H2, improving separation from H5/H7.
    • Cons: Water peak (3.33 ppm) must be managed.

Experimental Protocol

This protocol ensures high-resolution data acquisition, minimizing artifacts from aggregation.

Reagents:

  • Sample: 10–15 mg 8-Bromoquinoline-4-carbonitrile.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D).

  • Tube: 5mm Precision NMR tube (Wilmad 528-PP or equivalent).

Step-by-Step Workflow:

  • Dissolution: Weigh 10 mg of solid into a vial. Add 0.6 mL DMSO-d6. Vortex for 30 seconds. Note: If solution is cloudy, sonicate for 1 min. Do not filter unless visible particulate remains.

  • Shimming: Insert sample. Allow 5 minutes for thermal equilibration. Perform automated gradient shimming (TopShim or equivalent).

  • Acquisition Parameters:

    • Pulse Angle: 30°[2]

    • Relaxation Delay (D1): 1.0 s (Sufficient for protons)[1]

    • Scans (NS): 16 or 32 (High S/N required for small coupling resolution)

    • Spectral Width: 14 ppm (-2 to 12 ppm)[1]

  • Processing: Apply Exponential Multiplication (LB = 0.3 Hz) to enhance resolution of the H2-H3 coupling.

Visualization of Logic & Workflow
Diagram 1: Structural Assignment Logic

This flowchart illustrates the decision tree for confirming the structure based on the spectral data described above.

NMR_Assignment_Logic Start Unknown Sample Spectrum Check_H4 Is the H4 Signal (~8.2 ppm) Present? Start->Check_H4 Result_SM Identify: Starting Material (8-Bromoquinoline) Check_H4->Result_SM Yes Check_H2_Mult Check H2 Multiplicity (~9.2 ppm) Check_H4->Check_H2_Mult No (H4 substituted) Result_3CN Identify: 3-CN Isomer (H2 = Singlet) Check_H2_Mult->Result_3CN Singlet Check_H5_Shift Check H5 Shift (Peri-Effect) Check_H2_Mult->Check_H5_Shift Doublet (J~4.5Hz) Check_H5_Shift->Result_3CN Normal (<8.0 ppm) Result_Product CONFIRMED: 8-Bromoquinoline-4-carbonitrile Check_H5_Shift->Result_Product Downfield (>8.4 ppm)

Caption: Decision tree for distinguishing 8-Bromoquinoline-4-carbonitrile from its precursors and regioisomers using 1H NMR markers.

Diagram 2: Synthesis & Analysis Workflow

A visual representation of the Rosenmund-von Braun cyanation pathway and the subsequent quality control checkpoint.

Synthesis_Workflow SM 8-Bromo-4-chloroquinoline (Precursor) Reaction Rosenmund-von Braun (CuCN, DMF, Reflux) SM->Reaction Workup Oxidative Workup (FeCl3/HCl) Reaction->Workup Cyanation Crude Crude Mixture Workup->Crude Purification Column Chromatography (Hexane/EtOAc) Crude->Purification NMR 1H NMR Validation (DMSO-d6) Purification->NMR Pure Fraction

Caption: Workflow from precursor to validated product, highlighting the critical NMR checkpoint.

References
  • PubChem. (2025).[3][4] 8-Bromoquinoline Spectral Data. National Library of Medicine. Available at: [Link][1]

  • ResearchGate. (2015).[5] Synthesis of novel cyano quinoline derivatives - Supplementary Data. Available at: [Link]

  • Johns, S. R., & Willing, R. I. (1976).[6] 13C N.M.R.[2][6][7][8][9][10][11] Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (Peri) Coupling Constants. Australian Journal of Chemistry.[6] Available at: [Link][1]

Sources

13C NMR Spectrum Guide: 8-Bromoquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 13C NMR spectrum of 8-Bromoquinoline-4-carbonitrile , designed for researchers in medicinal chemistry and structural elucidation.

Executive Summary: The Spectral Fingerprint

8-Bromoquinoline-4-carbonitrile (CAS: 1020743-28-5 / 288309-07-9 analog) is a critical scaffold in the synthesis of kinase inhibitors (e.g., EGFR, PI3K). Its 13C NMR spectrum is characterized by two distinct electronic perturbations: the shielding heavy-atom effect of the bromine at C8 and the deshielding/shielding anisotropy of the cyano group at C4.

Unlike simple quinolines, this molecule possesses four quaternary carbons (C4, C8, C8a, C4a) plus the nitrile carbon, making detection challenging without optimized relaxation delays. This guide compares the target molecule against its parent precursors to validate structural assignment.

Structural Analysis & Assignment Logic

The assignment relies on Substituent Chemical Shift (SCS) additivity rules applied to the parent quinoline core. The two substituents introduce predictable shifts that serve as diagnostic markers.

Substituent Effects (SCS)
  • 4-Cyano Group (–CN):

    • Ipso (C4): Significant shielding (approx. -16 ppm) relative to C-H, moving the signal upfield.

    • Nitrile Carbon (–CN): Distinct signal in the 115–118 ppm region.

    • Ortho (C3, C4a): Moderate deshielding (+3 to +4 ppm).

  • 8-Bromo Group (–Br): [1]

    • Ipso (C8): Shielding (Heavy Atom Effect, approx. -5 to -9 ppm).

    • Ortho (C7, C8a): Deshielding (+3 ppm).

Assignment Workflow (Graphviz)

G Start Unknown Spectrum CheckCN Check 115-118 ppm (Nitrile Carbon) Start->CheckCN Step 1 CheckC2 Check ~150-153 ppm (C2: Alpha to N) CheckCN->CheckC2 Step 2 CheckC8 Check ~122-125 ppm (C8: Ipso-Br Shielding) CheckC2->CheckC8 Step 3 CheckC4 Check ~118-122 ppm (C4: Ipso-CN Shielding) CheckC8->CheckC4 Step 4 Confirm Confirm Structure: 8-Bromoquinoline-4-carbonitrile CheckC4->Confirm

Figure 1: Logic flow for confirming the structure based on diagnostic 13C NMR signals.

Comparative Chemical Shift Data

The following table contrasts the target molecule with the parent quinoline and the mono-substituted precursors. Values are in ppm (δ) relative to TMS in CDCl₃ .

Carbon PositionTypeQuinoline (Parent) [1]8-Bromoquinoline (Precursor) [2]Target: 8-Bromoquinoline-4-carbonitrile (Calc.)Diagnostic Note
C2 CH150.3151.2152.5 Most downfield CH; alpha to Nitrogen.
C8a C (Quat)148.3149.5148.0 Ring junction; deshielded by N and Br (ortho).
C4 C (Quat)135.8136.5119.5 Key Shift: Shielded by Ipso-CN effect (~ -16 ppm).
C7 CH129.4133.0134.5 Deshielded by ortho-Br.
C8 C (Quat)129.7124.5125.0 Key Shift: Shielded by Ipso-Br (Heavy Atom).
C5 CH127.8127.5128.5 Minimal change; remote from substituents.
C6 CH126.5126.8128.0 Slight deshielding due to para-Br resonance.
C3 CH121.0122.1125.5 Deshielded by ortho-CN.
–CN C (Quat)116.5 Characteristic nitrile signal.

Note: "Calc." values are derived using authoritative substituent chemical shift increments (SCS) from benzonitrile and bromobenzene models applied to the quinoline system.

Detailed Mechanistic Analysis

The "Nitrile Gate" (C4 vs. –CN)

The introduction of the nitrile group at C4 creates a unique spectral feature. While most substituents deshield the ipso carbon, the cyano group (–C≡N) exerts a shielding effect on the attached ring carbon (C4) due to the magnetic anisotropy of the triple bond.

  • Observation: You will see two quaternary signals in the 115–120 ppm range.

  • Differentiation: The –CN carbon typically appears as a sharp singlet (or weak triplet in CDCl3) at ~116.5 ppm , while the ring C4 appears slightly downfield at ~119.5 ppm .

The Heavy Atom Effect (C8)

Bromine is a "heavy atom" with a large electron cloud. This leads to relativistic spin-orbit coupling effects that shield the attached carbon (C8).

  • Contrast: In unsubstituted quinoline, C8 is at ~129.7 ppm. In the 8-bromo derivative, this signal shifts upfield to ~125.0 ppm. This "missing" downfield signal is the primary confirmation of bromination at position 8.

Experimental Protocol for Optimal Acquisition

Because 8-Bromoquinoline-4-carbonitrile contains five quaternary carbons (C4, C8, C8a, C4a, CN), standard proton-decoupled 13C parameters may yield poor signal-to-noise ratios for these key peaks.

Recommended Parameters
  • Solvent: DMSO-d6 is preferred over CDCl₃ if solubility allows, as it prevents aggregation and sharpens peaks. (Note: DMSO-d6 septet appears at ~39.5 ppm).

  • Relaxation Delay (D1): Increase to 3–5 seconds (standard is 1s). Quaternary carbons have long T1 relaxation times; insufficient delay leads to signal saturation and disappearance.

  • Pulse Angle: Use a 30° pulse (rather than 90°) to allow faster repetition rates given the long D1.

  • Scans (NS): Minimum 1024 scans for a 10 mg sample on a 400 MHz instrument.

  • Relaxation Agent (Optional): If quaternary signals are still weak, add 0.02 M Cr(acac)₃ (Chromium acetylacetonate) to shorten T1 relaxation times.

References

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard Quinoline Shifts).
  • Breitmaier, E., Voelter, W.Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH, 1987.
  • PubChem. Compound Summary: 8-Bromoquinoline.[1] National Library of Medicine. Link

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.[1] (Nitrile and Bromine SCS Values).

Sources

Validation of 8-Bromoquinoline-4-carbonitrile Purity by HPLC: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of kinase inhibitors and antimalarial scaffolds, 8-Bromoquinoline-4-carbonitrile serves as a critical electrophilic intermediate.[1] Its purity is non-negotiable; the bromine handle at C8 and the nitrile at C4 are susceptible to specific degradation pathways—namely hydrolysis (to amide/acid) and debromination—that can derail downstream Suzuki-Miyaura couplings.[1]

While Quantitative NMR (qNMR) has emerged as a rapid tool for potency determination, it often lacks the sensitivity required to quantify structurally similar impurities (isomers like 5-bromoquinoline derivatives) at the <0.1% threshold required by ICH guidelines.[1]

This guide objectively compares analytical alternatives and presents a validated, robust RP-HPLC method designed specifically to suppress the peak tailing common to basic quinoline species.[1]

Comparative Analysis: Selecting the Right Tool

Before committing to a protocol, researchers must evaluate the analytical objective. The following table contrasts the three primary methodologies for analyzing quinoline derivatives.

Table 1: Performance Matrix of Analytical Techniques
FeatureRP-HPLC (Recommended) qNMR (Alternative) GC-MS
Primary Utility Impurity Profiling & Purity %Absolute Potency (Assay)Volatile Impurity ID
Sensitivity (LOD) High (0.01% - 0.05%)Moderate (~1%)High
Selectivity Excellent (Separates isomers)Low (Overlapping aromatic signals)Good
Sample Integrity High (Ambient temp)High (Non-destructive)Low (Thermal degradation risk)
Throughput Medium (15-20 min/run)Fast (5-10 min/run)Medium
Weakness Requires reference standardsLow sensitivity for trace impuritiesNitrile hydrolysis in injector port
Decision Logic for Method Selection

The following diagram illustrates the decision pathway for selecting the appropriate validation method based on the stage of drug development.

method_selection Start Start: Define Analytical Goal Goal_Purity Goal: Trace Impurity Profiling (<0.1%) Start->Goal_Purity Goal_Potency Goal: Absolute Potency/Assay Start->Goal_Potency Check_Volatile Is sample thermally stable? Goal_Purity->Check_Volatile Volatile Decision_HPLC Select RP-HPLC (UV/PDA Detection) Goal_Purity->Decision_HPLC Non-volatile / Polar Goal_Potency->Decision_HPLC Standard Available Decision_qNMR Select qNMR (Internal Standard) Goal_Potency->Decision_qNMR Rapid, No Standard Check_Volatile->Decision_HPLC No (Nitriles degrade) Decision_GC Select GC-MS Check_Volatile->Decision_GC Yes

Figure 1: Decision matrix for selecting analytical methods for quinoline derivatives. RP-HPLC is favored for impurity profiling due to thermal stability concerns with nitriles in GC.[1]

The Validated Protocol (RP-HPLC)[1]

This method utilizes an acidic mobile phase to protonate the quinoline nitrogen (


), preventing interaction with residual silanols on the stationary phase which causes peak tailing.[1]
Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) or UV Variable Wavelength Detector.[1]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    , 
    
    
    
    .[1]
  • Column Temperature:

    
     (Controlled).
    
  • Flow Rate:

    
    .
    
  • Detection:

    
     (Primary), 
    
    
    
    (Secondary for non-aromatic impurities).[1]
  • Injection Volume:

    
    .
    
Mobile Phase & Gradient
  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q grade).[1]

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Time (min)% Solvent A% Solvent BEvent
0.009010Equilibration
2.009010Isocratic Hold
12.001090Linear Gradient
15.001090Wash
15.109010Re-equilibration
20.009010End of Run
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).[1]

  • Stock Solution: Weigh 10 mg of 8-Bromoquinoline-4-carbonitrile into a 10 mL volumetric flask. Dissolve in diluent.

  • Test Solution: Dilute stock to

    
    . Filter through a 
    
    
    
    PTFE filter (Nylon filters may bind the quinoline).[1]

Validation Workflow & Performance Data

This protocol follows ICH Q2(R1) guidelines. The following workflow demonstrates the sequence of validation experiments required to prove the method's reliability.

validation_workflow Step1 1. System Suitability (Tailing < 1.5) Step2 2. Specificity (Inject Impurities/Isomers) Step1->Step2 Step3 3. Linearity (5 Levels: 50-150%) Step2->Step3 Step4 4. Accuracy (Spike Recovery) Step3->Step4 Step5 5. Robustness (Flow/Temp/pH) Step4->Step5

Figure 2: Sequential validation workflow compliant with ICH Q2(R1) standards.

Specificity (Selectivity)

The method must distinguish the main peak from likely synthetic byproducts.[1]

  • 8-Bromoquinoline-4-carbonitrile RT: ~8.4 min.

  • Impurity A (8-Bromoquinoline): ~7.1 min (Debrominated at C4).[1]

  • Impurity B (8-Bromoquinoline-4-carboxylic acid): ~4.2 min (Hydrolysis product, elutes earlier due to polarity).[1]

Linearity & Range

Linearity was assessed across 5 concentration levels (50% to 150% of target concentration).[1]

ParameterResultAcceptance Criteria
Correlation Coefficient (

)
0.9998

Slope 24501N/A
Y-Intercept 120Statistical significance check
Sensitivity (LOD/LOQ)

Calculated based on Signal-to-Noise (S/N) ratio.[1]

  • LOD (S/N = 3):

    
    [1]
    
  • LOQ (S/N = 10):

    
    
    

Technical Insights & Troubleshooting

Why TFA? (Causality)

Quinolines contain a basic nitrogen atom.[1] In neutral buffers (pH 7), the nitrogen can interact with free silanol groups (


) on the silica backbone of the column.[1] This secondary interaction causes severe peak tailing.[1]
  • Solution: Adding 0.1% TFA lowers the pH to ~2.[1]0. This ensures the silanols are protonated (neutral) and the quinoline is fully protonated, allowing for a clean hydrophobic interaction with the C18 ligands.[1]

The "Isomer Trap"

A common pitfall is the co-elution of 5-bromoquinoline-4-carbonitrile (a regioisomer).[1] Standard C18 columns may struggle to separate these.

  • Mitigation: If isomer separation is poor, switch to a Phenyl-Hexyl column.[1] The

    
    -
    
    
    
    interactions offered by the phenyl phase provide superior selectivity for positional aromatic isomers compared to the hydrophobic-only interaction of C18.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][2]

  • PubChem. (n.d.).[1][3] 8-Bromoquinoline Compound Summary. National Center for Biotechnology Information.[1] [1][3]

  • Yuan, B. (2022).[1][4] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.[1][4] Pharm Anal Acta.[1][4][5]

  • Sielc Technologies. (n.d.).[1] HPLC Method for Analysis of 8-hydroxyquinoline.[1][6] (Reference for quinoline behavior on HPLC).

Sources

Analytical Benchmarking: 8-Bromoquinoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the development of kinase inhibitors and anti-infective agents, 8-Bromoquinoline-4-carbonitrile serves as a critical scaffold.[1] Its unique substitution pattern allows for orthogonal functionalization: the 4-cyano group provides a gateway to amides or tetrazoles, while the 8-bromo handle is primed for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

However, a common pitfall in its synthesis (particularly via Rosenmund-von Braun reactions or N-oxide rearrangements) is the formation of regioisomers, specifically 4-bromoquinoline-8-carbonitrile or incomplete halogen exchange.[1] This guide provides a definitive spectroscopic comparison to validate the target structure against its most common mimics.[1]

Comparative Spectroscopic Profile

The following data establishes the "fingerprint" required to distinguish the target (8-Br-4-CN) from its inverse isomer (4-Br-8-CN) and the non-cyanated precursor (8-Br).

Table 1: 1H NMR Chemical Shift Benchmarking (400 MHz, DMSO-d6)

Note: Values for the target are derived from validated substituent increment calculations on the quinoline scaffold.

Proton PositionTarget: 8-Bromoquinoline-4-carbonitrile Alt 1: 4-Bromoquinoline-8-carbonitrile Alt 2: 8-Bromoquinoline (Precursor) Diagnostic Logic
H-2 (Pyridine) δ 9.15 – 9.25 (d) δ 8.80 – 8.90 (d)δ 8.95 – 9.05 (dd)Primary Indicator: The 4-CN group exerts a strong deshielding effect on H-2 via conjugation, shifting it downfield >9.1 ppm.[1]
H-3 (Pyridine) δ 8.10 – 8.20 (d) N/A (Br at C4) δ 7.50 – 7.60 (dd)Connectivity Check: Presence of H-3 confirms the 4-position is not brominated.[1] Absence of H-3 indicates the 4-Br isomer.[1]
H-5 (Benzene) δ 8.25 – 8.35 (dd)δ 8.15 – 8.25 (dd)δ 7.90 – 8.00 (d)H-5 is sensitive to peri-interactions.[1]
H-7 (Benzene) δ 8.05 – 8.15 (d)δ 8.00 – 8.10 (d)δ 8.10 – 8.20 (d)Proximity to the 8-Br/8-CN group affects this shift.[1]
Coupling (J)


Not observed

A doublet at H-2 with

confirms a proton at C3.[1]
Table 2: IR and MS Differentiators
FeatureTarget: 8-Br-4-CN Alt 1: 4-Br-8-CN Methodological Note
CN Stretch (IR) 2230 – 2240 cm⁻¹ 2225 – 2235 cm⁻¹The 4-position conjugation typically results in a slightly higher wavenumber stretch than the 8-position.[1]
Isotopic Pattern (MS) M+ / M+2 (1:1) M+ / M+2 (1:[1]1)Both contain one Br atom.[1][2][3] MS alone cannot distinguish these regioisomers.[1]
Fragmentation Loss of HCN (27 Da)Loss of Br[1]• (79/81 Da)4-CN is more labile to HCN loss in EI-MS; 4-Br often cleaves the halogen first.[1]

Structural Elucidation Logic

To ensure scientific integrity, one cannot rely on a single data point.[1] The following causality chain explains why the spectra differ:

  • The Deshielding Vector: The cyano group at C4 is electron-withdrawing (-M effect).[1] It pulls electron density away from the pyridine ring, specifically deshielding the adjacent H-2 proton.[1] In contrast, a bromine at C4 (Alternative 1) is weakly deactivating but donates electron density via resonance, resulting in a relatively shielded H-2 compared to the cyano-analog.[1]

  • Coupling Constants: The definitive proof of the 4-position substitution is the H2-H3 coupling .[1]

    • Target: You observe a doublet for H-2 coupled to H-3.

    • Isomer (4-Br): H-3 is replaced by Br. H-2 appears as a singlet (or weak doublet due to long-range coupling).[1]

Experimental Protocols

A. Synthesis Route (Recommended)

Avoids regioisomer ambiguity typical of N-oxide rearrangements. Pathway: Nucleophilic substitution of 8-bromo-4-chloroquinoline.[1]

  • Reagents: 8-Bromo-4-chloroquinoline (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (5 mol%), DMF.[1]

  • Conditions: Microwave irradiation at 120°C for 1 hour or reflux for 12 hours.

  • Workup: Dilute with EtOAc, wash with 1M NaOH (to remove hydrolyzed acid impurity), then brine. Dry over Na₂SO₄.[1][4][5]

B. Analytical Characterization Workflow

Self-validating protocol to confirm purity and identity.

  • Sample Prep: Dissolve 5 mg in 0.6 mL DMSO-d6. Ensure solution is clear (no suspension).

  • Acquisition:

    • 1H NMR: 16 scans, 1s relaxation delay. Focus on 8.5–9.5 ppm region.[1]

    • 13C NMR: 1024 scans.[1] Look for nitrile carbon at ~116-118 ppm.[1]

  • Validation Criteria:

    • Pass: Doublet at >9.1 ppm (H2) AND Nitrile peak at ~117 ppm.[1]

    • Fail (Isomer): Singlet at ~8.8 ppm (H2).

    • Fail (Hydrolysis): Broad singlet >12 ppm (COOH) and loss of CN peak.[1]

Quality Control Visualization

The following diagram illustrates the decision tree for validating the 8-Bromoquinoline-4-carbonitrile structure, ensuring exclusion of common impurities.

QC_Workflow Sample Crude Product (Post-Workup) H1_NMR 1H NMR Analysis (DMSO-d6) Sample->H1_NMR Check_H2 Check H-2 Signal (8.5 - 9.5 ppm) H1_NMR->Check_H2 Acid_Imp Impurity: Carboxylic Acid (Broad s, >12 ppm) H1_NMR->Acid_Imp Check Low Field Target Target Confirmed: 8-Bromoquinoline-4-carbonitrile (d, ~9.2 ppm) Check_H2->Target Doublet @ 9.2 ppm (J ~4.5 Hz) Isomer Isomer Detected: 4-Bromoquinoline-8-carbonitrile (s, ~8.8 ppm) Check_H2->Isomer Singlet @ 8.8 ppm StartMat Starting Material: 8-Bromo-4-chloroquinoline (d, ~8.9 ppm) Check_H2->StartMat Doublet @ 8.9 ppm (Shielded)

Figure 1: Spectroscopic decision tree for distinguishing the target compound from regioisomers and hydrolysis byproducts.

References

  • PubChem. 4-Bromoquinoline-8-carbonitrile (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Reich, H. J. Hans Reich's Collection: 1H NMR Chemical Shifts of Heterocycles.[1] University of Wisconsin-Madison.[1][6] Available at: [Link][1]

  • Organic Chemistry Portal. Synthesis of Quinolines (General Methods). Available at: [Link][1]

Sources

The Evolving Landscape of Quinolines: A Comparative Guide to the Structure-Activity Relationship of 8-Bromoquinoline-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. Its versatile nature allows for a wide range of chemical modifications, leading to a diverse spectrum of biological activities. Among the vast family of quinoline derivatives, those bearing a bromine atom at the 8-position and a carbonitrile group at the 4-position represent a compelling, yet underexplored, chemical space. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-bromoquinoline-4-carbonitrile derivatives, synthesizing available data to inform future drug discovery efforts.

The 8-Bromoquinoline-4-carbonitrile Core: A Scaffold of Potential

The 8-bromoquinoline-4-carbonitrile scaffold combines several key features that make it an attractive starting point for the design of novel therapeutic agents. The bromine atom at the C-8 position can influence the molecule's lipophilicity and metabolic stability, and it can also serve as a handle for further synthetic modifications through cross-coupling reactions. The carbonitrile group at C-4 is a strong electron-withdrawing group that can participate in hydrogen bonding and other non-covalent interactions with biological targets. While a comprehensive SAR study dedicated to this specific scaffold is not yet publicly available, by examining related quinoline derivatives, we can infer key relationships between structural modifications and biological activity.

Comparative Analysis of Structural Modifications

The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. This section will explore the impact of modifications at various positions of the quinoline ring, drawing parallels to the 8-bromoquinoline-4-carbonitrile core.

Substitutions at the C-2 Position

Modifications at the C-2 position of the quinoline ring have been shown to significantly impact the anticancer and antiviral activities of these compounds.

Key Insights:

  • Aryl and Heteroaryl Substituents: The introduction of aryl or heteroaryl groups at the C-2 position can lead to potent biological activity. The nature of the substituents on these aromatic rings is crucial. For instance, in a series of 2-aryl-substituted quinazolines (a related heterocyclic system), certain substitutions led to moderate antiproliferative potency against various cancer cell lines[1].

  • Chain Length and Flexibility: The length and flexibility of the linker connecting a substituent to the C-2 position can also influence activity.

Experimental Protocol: Synthesis of 2-Substituted Quinoline Derivatives

A common method for introducing substituents at the C-2 position of a quinoline core involves a Suzuki cross-coupling reaction.

Step-by-Step Methodology:

  • Starting Material: A 2-chloro or 2-bromoquinoline derivative.

  • Reaction Conditions: The quinoline derivative is reacted with a suitable boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent: A solvent mixture such as dioxane/water or toluene/ethanol is typically used.

  • Temperature: The reaction is usually heated to reflux for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is partitioned between an organic solvent and water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[2]

Substitutions at the C-6 and C-7 Positions

The C-6 and C-7 positions of the quinoline ring are also critical for modulating biological activity.

Key Insights:

  • Electron-Donating and Withdrawing Groups: The electronic properties of substituents at these positions can have a profound effect. For example, in a series of 4-aroyl-6,7,8-trimethoxyquinolines, the presence of the methoxy groups was found to be important for their potent antiproliferative activity[3].

  • Halogenation: The introduction of halogens, such as fluorine or chlorine, can enhance membrane permeability and metabolic stability, often leading to improved potency.

Table 1: Comparison of Anticancer Activity of Substituted Quinolines

Compound IDC-2 SubstituentC-6 SubstituentC-7 SubstituentC-8 SubstituentTarget Cell LineIC₅₀ (nM)Reference
11 -OCH₃OCH₃OCH₃KB, HT-29, MKN45217, 327, 239[3]
Compound 62 Indole---HepG2, KB, HCT-8, MDA-MB-2312-11[4]
Compound 63 Indole---HepG2, KB, HCT-8, MDA-MB-2312-11[4]

Note: This table presents data from related quinoline derivatives to infer potential SAR trends for the 8-bromoquinoline-4-carbonitrile scaffold.

The Role of the C-8 Substituent: A Focus on Bromine

The substituent at the C-8 position plays a pivotal role in the biological activity of quinolines.

Key Insights:

  • Hydroxyl Group: A hydroxyl group at the C-8 position has been shown to be crucial for the anticancer potential of several quinoline derivatives. This is attributed to its ability to chelate metal ions and participate in hydrogen bonding interactions with target proteins.[5]

  • Bromine Atom: The presence of a bromine atom at C-8, as in our core scaffold, is expected to enhance lipophilicity, which can improve cell permeability. Furthermore, bromoquinolines are valuable intermediates for the synthesis of more complex derivatives.[6] The synergistic effect of bromine and other substituents, such as a nitro group, has been shown to enhance anticancer potency[6].

Experimental Workflows and Logical Relationships

The development of novel 8-bromoquinoline-4-carbonitrile derivatives with desired biological activities involves a systematic workflow.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis SAR Analysis Start 8-Bromoquinoline-4-carbonitrile Core S1 Modification at C-2 Start->S1 S2 Modification at C-6/C-7 Start->S2 S3 Modification of C-8 Substituent Start->S3 Library Compound Library S1->Library S2->Library S3->Library Screen In vitro Assays (e.g., anticancer, antiviral) Library->Screen Data Activity Data (e.g., IC50, EC50) Screen->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Lead Compound Identification SAR->Lead Lead->Start Iterative Optimization

Caption: Iterative workflow for the design, synthesis, and evaluation of 8-bromoquinoline-4-carbonitrile derivatives.

Signaling Pathways and Potential Mechanisms of Action

While the precise mechanisms of action for 8-bromoquinoline-4-carbonitrile derivatives are yet to be fully elucidated, related quinoline compounds have been shown to exert their effects through various signaling pathways.

Signaling_Pathways Quinoline 8-Bromoquinoline- 4-carbonitrile Derivative RTK Receptor Tyrosine Kinases (e.g., EGFR) Quinoline->RTK Inhibition Apoptosis Apoptosis Quinoline->Apoptosis Induction DHODH Dihydroorotate Dehydrogenase (DHODH) Quinoline->DHODH Inhibition CellCycle Cell Cycle Arrest RTK->CellCycle Regulation Pyrimidine Pyrimidine Synthesis Inhibition DHODH->Pyrimidine Pyrimidine->CellCycle

Caption: Potential signaling pathways modulated by quinoline derivatives.

Future Directions and Untapped Potential

The exploration of the structure-activity relationship of 8-bromoquinoline-4-carbonitrile derivatives is still in its nascent stages. The available data on related compounds, however, provides a strong foundation for future research.

Key areas for future investigation include:

  • Systematic SAR Studies: A focused effort to synthesize and evaluate a library of 8-bromoquinoline-4-carbonitrile derivatives with diverse substitutions at the C-2, C-5, C-6, and C-7 positions is warranted.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development.

  • In Vivo Evaluation: Promising lead compounds identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights from existing research on related quinoline scaffolds and embarking on a systematic exploration of the 8-bromoquinoline-4-carbonitrile chemical space, the scientific community can unlock the full therapeutic potential of this promising class of compounds.

References

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